Dbm-C5-VC-pab-mmae
Description
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Properties
Molecular Formula |
C68H103Br2N11O15 |
|---|---|
Molecular Weight |
1474.4 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C68H103Br2N11O15/c1-15-41(8)57(49(94-13)36-51(83)80-35-23-27-48(80)59(95-14)42(9)60(85)73-43(10)58(84)45-24-18-16-19-25-45)78(11)66(91)55(39(4)5)77-63(88)56(40(6)7)79(12)68(93)96-37-44-29-31-46(32-30-44)74-61(86)47(26-22-33-72-67(71)92)75-62(87)54(38(2)3)76-50(82)28-20-17-21-34-81-64(89)52(69)53(70)65(81)90/h16,18-19,24-25,29-32,38-43,47-49,54-59,84H,15,17,20-23,26-28,33-37H2,1-14H3,(H,73,85)(H,74,86)(H,75,87)(H,76,82)(H,77,88)(H3,71,72,92)/t41-,42+,43+,47-,48-,49+,54-,55-,56-,57-,58+,59+/m0/s1 |
InChI Key |
HUVBFPTZLBVBAA-KKUITVJMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dbm-C5-VC-pab-MMAE: A Potent Drug-Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Dbm-C5-VC-pab-MMAE, a key drug-linker conjugate utilized in the development of next-generation Antibody-Drug Conjugates (ADCs). This document details its constituent parts, biological activity, and includes representative experimental protocols for its evaluation.
Introduction to this compound
This compound is a highly specialized chemical entity designed for targeted cancer therapy. It is a drug-linker conjugate, meaning it combines a potent cytotoxic agent (a "warhead") with a linker system that allows for its attachment to a monoclonal antibody (mAb). The resulting ADC can then selectively deliver the cytotoxic payload to cancer cells expressing a specific target antigen, thereby minimizing systemic toxicity.
The components of this compound are strategically designed for optimal performance:
-
Dbm (Dibromomaleimide): A bifunctional linker that can react with thiol groups, such as those from reduced interchain cysteines on an antibody, to form a stable covalent bond. This allows for the creation of homogenous ADCs.
-
C5: A five-carbon spacer that provides spatial separation between the antibody and the cytotoxic drug, which can be crucial for efficient enzymatic cleavage and to overcome steric hindrance.
-
VC (Valine-Citrulline): A dipeptide sequence that is specifically designed to be cleaved by cathepsin B, a protease that is often overexpressed in the lysosomes of tumor cells. This ensures that the cytotoxic payload is released primarily inside the target cancer cells.
-
pab (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the VC linker, spontaneously decomposes to release the active drug.
-
MMAE (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Due to its high toxicity, it is unsuitable for use as a standalone drug but is highly effective as an ADC payload.[1][2]
Chemical Structure and Properties
The complete chemical structure of this compound is a complex assembly of its constituent parts, designed for stability in circulation and selective payload release within tumor cells.
Chemical Structure:
References
- 1. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
The VC-PAB-MMAE Linker: A Technical Guide to its Mechanism of Action in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Valine-Citrulline (VC) para-aminobenzylcarbamate (PAB) linker, in conjunction with the potent cytotoxic agent Monomethyl Auristatin E (MMAE), represents a cornerstone in the design of modern antibody-drug conjugates (ADCs). This cleavable linker system is engineered for stability in systemic circulation and programmed for efficient release of its cytotoxic payload within the target cancer cell. This technical guide provides an in-depth exploration of the mechanism of action of the VC-PAB-MMAE linker, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes.
Core Mechanism of Action
The therapeutic efficacy of an ADC utilizing the VC-PAB-MMAE linker is a sophisticated, multi-step process that begins with antibody-mediated targeting and culminates in the induction of apoptosis in the cancer cell.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the VC-PAB linker is designed to be highly stable, minimizing premature release of the toxic MMAE payload and reducing off-target toxicity.[1][2] The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal-lysosomal pathway.
-
Lysosomal Cleavage: Within the lysosome, the acidic environment and the presence of highly active proteases, most notably cathepsin B, facilitate the cleavage of the linker.[] The valine-citrulline dipeptide sequence is specifically designed as a substrate for cathepsin B and other related lysosomal proteases.[] It is important to note that while initially designed for cathepsin B-mediated cleavage, studies have shown that other lysosomal cysteine proteases can also cleave the VC linker, providing a degree of redundancy in the payload release mechanism.
-
Self-Immolation Cascade: The enzymatic cleavage of the amide bond between citrulline and the PAB spacer initiates a spontaneous, self-immolative 1,6-elimination reaction of the PAB spacer. This cascade effectively releases the unmodified, fully active MMAE payload into the cytoplasm of the cancer cell.
-
Cytotoxic Effect of MMAE: Once released, MMAE, a potent antimitotic agent, binds to tubulin, a key component of microtubules.[1] This binding disrupts the dynamics of the microtubule network, leading to a halt in the cell cycle at the G2/M phase and ultimately inducing apoptosis (programmed cell death).
Quantitative Data Summary
The stability of the linker and the potency of the released payload are critical parameters in the design and evaluation of ADCs. The following tables summarize key quantitative data related to the VC-PAB-MMAE linker system.
| Parameter | Species | Value | Reference(s) |
| ADC Half-Life (acMMAE) | Human | 3.8 - 6.2 days | [4] |
| Mouse | 2.69 ± 0.59 hours (sdAb-ADC) | [5] | |
| Unconjugated MMAE Half-Life | Human | 3.0 - 5.0 days | [4] |
| In Vitro Plasma Stability (% MMAE Release after 6 days) | Human | < 1% | [6][7] |
| Cynomolgus Monkey | < 1% | [6] | |
| Rat | > 4% | [6] | |
| Mouse | ~20-25% | [6][7] |
Table 1: In Vivo and In Vitro Stability of VC-MMAE ADCs. The stability of ADCs with the VC-PAB-MMAE linker varies across species, with significantly lower stability observed in rodents compared to primates and humans. This is attributed to the susceptibility of the VC linker to rodent-specific carboxylesterases.[2]
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |
| Cathepsin B | Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ | [8] |
Table 2: Kinetic Parameters of Cathepsin B-Mediated Cleavage. This table presents the Michaelis-Menten constants for the cleavage of a Val-Cit-PABC substrate by human cathepsin B, demonstrating the efficiency of the enzymatic release mechanism.
| Cell Line | Compound | IC₅₀ (nM) | Reference(s) |
| SKBR3 (Breast Cancer) | vc-MMAE construct | 410.54 ± 4.9 | [9] |
| HEK293 (Human Embryonic Kidney) | vc-MMAE construct | 482.86 ± 6.4 | [9] |
| SKBR3 (Breast Cancer) | MMAE | 3.27 ± 0.42 | [10] |
| HEK293 (Human Embryonic Kidney) | MMAE | 4.24 ± 0.37 | [10] |
| BxPC-3 (Pancreatic Cancer) | MMAE | 0.97 ± 0.10 | [11] |
| PSN-1 (Pancreatic Cancer) | MMAE | 0.99 ± 0.09 | [11] |
| Capan-1 (Pancreatic Cancer) | MMAE | 1.10 ± 0.44 | [11] |
| Panc-1 (Pancreatic Cancer) | MMAE | 1.16 ± 0.49 | [11] |
Table 3: In Vitro Cytotoxicity. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potent cytotoxic activity of both the free MMAE and the vc-MMAE construct upon internalization and cleavage.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the characterization and validation of ADCs. The following sections provide methodologies for key assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from different species.
Methodology:
-
Preparation of ADC and Plasma:
-
Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
Thaw plasma (e.g., human, mouse, rat) at 37°C and centrifuge to remove any precipitates.
-
-
Incubation:
-
Incubate the ADC at a final concentration of 100 µg/mL in the plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Immediately stop the reaction by adding a quenching solution (e.g., acetonitrile) or by freezing at -80°C.
-
-
Quantification of Intact ADC and Released Payload:
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Block non-specific binding sites.
-
Add diluted plasma samples to the wells.
-
Detect the bound ADC using a primary antibody against the payload (MMAE) and a secondary enzyme-conjugated antibody for colorimetric detection.
-
A separate ELISA using a secondary antibody against the primary antibody's Fc region can be used to quantify total antibody.
-
The drug-to-antibody ratio (DAR) can be calculated from the ratio of conjugated payload to total antibody concentration.[2]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
For intact ADC analysis, use immuno-affinity capture to isolate the ADC from plasma, followed by LC-MS to determine the distribution of different DAR species.
-
For released payload quantification, perform protein precipitation on the plasma samples and analyze the supernatant by LC-MS/MS to measure the concentration of free MMAE.[12]
-
-
Cathepsin B Cleavage Assay
Objective: To quantify the rate and extent of linker cleavage by purified cathepsin B.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA).
-
Activate purified human cathepsin B according to the manufacturer's instructions.
-
Prepare a stock solution of the ADC or a model substrate (e.g., Mc-VC-PAB-p-nitroaniline) in a suitable solvent.
-
-
Reaction:
-
In a 96-well plate, add the assay buffer and the ADC/substrate.
-
Initiate the reaction by adding the activated cathepsin B.
-
Incubate the plate at 37°C.
-
-
Detection and Analysis:
-
If using a colorimetric or fluorogenic substrate, measure the absorbance or fluorescence at regular intervals using a plate reader.
-
If using the ADC, stop the reaction at different time points by adding a quenching solution.
-
Analyze the samples by RP-HPLC or LC-MS to separate and quantify the intact ADC, cleaved linker fragments, and the released MMAE.[7]
-
Calculate the initial reaction velocity at different substrate concentrations to determine the Michaelis-Menten kinetic parameters (K_m_ and k_cat_).[8]
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (IC₅₀) of the ADC and free MMAE on cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed target cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC and free MMAE in complete cell culture medium.
-
Remove the old medium from the cells and add the drug dilutions to the respective wells. Include untreated and vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for a period that allows for the cytotoxic effects to manifest (e.g., 72-96 hours).[13]
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[13][14]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]
-
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the mechanism of action of the VC-PAB-MMAE linker and a typical experimental workflow.
Caption: Mechanism of action of a VC-PAB-MMAE ADC.
Caption: General experimental workflow for ADC characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Half‐life extension of single‐domain antibody–drug conjugates by albumin binding moiety enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
- 10. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
The Role of Dibromomaleimide (DBM) in Antibody-Drug Conjugate (ADC) Conjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the dibromomaleimide (DBM) group in the conjugation of antibody-drug conjugates (ADCs). We will delve into the core principles of DBM chemistry, its advantages over traditional maleimide (B117702) linkers, and provide detailed experimental protocols and quantitative data to support the development of next-generation ADCs.
Introduction: The Need for Homogeneous and Stable ADCs
Antibody-drug conjugates represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two components is critical to the ADC's success, influencing its stability, efficacy, and safety profile.[1][2] First-generation ADCs often utilized conventional maleimide linkers for conjugation to cysteine residues, which are typically generated by reducing the antibody's interchain disulfide bonds.[3][4] However, this approach often results in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and suboptimal stability, as the resulting thiosuccinimide linkage can undergo retro-Michael reactions, leading to premature drug release.[3]
To address these limitations, next-generation maleimides (NGMs), such as dibromomaleimide, have been developed.[5][6] DBM chemistry offers a robust solution for producing homogeneous and stable ADCs by re-bridging the native interchain disulfide bonds of an antibody.[5][6]
The Dibromomaleimide Conjugation Chemistry
The DBM group is a bifunctional linker that reacts with two thiol groups, making it ideal for bridging the two cysteine residues that result from the reduction of a disulfide bond.[7] This "disulfide re-bridging" strategy allows for the site-specific conjugation of payloads to the native interchain disulfides of the antibody without the need for antibody engineering.[5][8]
The core mechanism involves a sequential nucleophilic substitution of the two bromine atoms by the thiol groups of the reduced cysteines. This reaction is highly efficient and proceeds under mild conditions, preserving the integrity of the antibody.[7] The resulting dithiomaleimide linkage effectively reconnects the antibody chains while incorporating the drug payload.[9]
A key advantage of the DBM platform is the ability to hydrolyze the resulting dithiomaleimide to a stable dithiomaleamic acid.[9][10] This "locking" mechanism prevents the retro-Michael reaction, significantly enhancing the in vivo stability of the ADC compared to conventional maleimide-based conjugates.[9][10]
Figure 1: DBM Conjugation Workflow.
Quantitative Data on DBM Conjugation
The use of DBM linkers consistently produces ADCs with a high degree of homogeneity and a desirable drug-to-antibody ratio.
| Parameter | Conventional Maleimide ADC | DBM ADC | Reference |
| Drug-to-Antibody Ratio (DAR) | Heterogeneous mixture (DAR 0-8) | Predominantly DAR 4 | [3][11] |
| Homogeneity | Low | High | [8][11] |
| Conjugation Efficiency | Variable | High (>90%) | [5][7] |
| In Vivo Stability | Prone to premature drug release | High, especially after hydrolysis | [8][9] |
Experimental Protocols
Synthesis of a DBM Linker-Payload
This protocol describes the synthesis of a DBM-MMAF derivative as an example.
Materials:
-
3,4-dibromofuran-2,5-dione
-
6-Aminohexanoic acid
-
Acetic acid
-
DCM/EtOAc
-
MC-MMAF (for comparison)
Procedure:
-
Dissolve 3,4-dibromofuran-2,5-dione (1 g, 3.91 mmol) and 6-aminohexanoic acid (0.512 mg, 3.91 mmol) in acetic acid (20 mL).[11]
-
Stir the solution at room temperature for 10 minutes until all solids dissolve.[11]
-
Heat the reaction mixture to 100 °C for 18 hours.[11]
-
Monitor the reaction completion using LC/MS.[11]
-
Concentrate the solution under vacuum and purify by silica (B1680970) gel chromatography using a DCM/EtOAc gradient (0–40%).[11]
Antibody Reduction and DBM Conjugation
This protocol outlines the steps for reducing the interchain disulfide bonds of an antibody and conjugating it with a DBM-linker payload.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
DBM-linker payload (e.g., DBM-MMAF) dissolved in DMSO
-
PBS, pH 8.0-8.5
-
Desalting columns
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a 4- to 10-fold molar excess of TCEP.
-
Incubate at 37 °C for 1-2 hours to ensure complete reduction of the interchain disulfide bonds.[3]
-
-
Conjugation:
-
Purification:
-
Remove the excess linker-payload and TCEP by purification using desalting columns equilibrated with PBS, pH 7.4.
-
Figure 2: Experimental Workflow for DBM-ADC Production.
Hydrolysis of the Dithiomaleimide Linkage
To enhance the stability of the ADC, the dithiomaleimide can be hydrolyzed to the corresponding dithiomaleamic acid.
Procedure:
-
After the conjugation step, adjust the pH of the reaction mixture to 8.5.
-
Incubate the solution for at least 1 hour at room temperature.[6] The hydrolysis can be monitored by the disappearance of the dithiomaleimide absorbance around 400 nm.[11]
-
Proceed with the purification step as described above.
Characterization of DBM-ADCs
The resulting ADC should be thoroughly characterized to determine its drug-to-antibody ratio, homogeneity, and stability.
Key Techniques:
-
Hydrophobic Interaction Chromatography (HIC): HIC is the primary method for determining the DAR and assessing the homogeneity of the ADC population.[8][12] ADCs with different numbers of conjugated drugs will have different retention times on the HIC column.
-
Size Exclusion Chromatography (SEC): SEC is used to quantify the level of aggregation in the ADC preparation.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed to confirm the identity and integrity of the ADC, providing accurate mass measurements of the intact ADC and its subunits (light chain and heavy chain).[8][12]
In Vivo Performance of DBM-ADCs
Studies have shown that ADCs generated using DBM technology exhibit improved pharmacological properties compared to their conventional counterparts.
| Performance Metric | Conventional Maleimide ADC | DBM ADC | Reference |
| Pharmacokinetics (PK) | Faster clearance | Slower clearance, improved exposure | [8] |
| Efficacy | Effective, but can be limited by toxicity | Superior efficacy in preclinical models | [8] |
| Toxicity | Higher off-target toxicity | Reduced toxicity | [8] |
Conclusion
The dibromomaleimide platform represents a significant advancement in ADC technology. By enabling the site-specific conjugation of payloads to the native interchain disulfide bonds of antibodies, DBM chemistry facilitates the production of homogeneous ADCs with a well-defined DAR of approximately four. The subsequent hydrolysis of the dithiomaleimide linkage to a stable dithiomaleamic acid addresses the stability issues associated with traditional maleimide linkers, leading to ADCs with improved pharmacokinetics, enhanced efficacy, and a better safety profile. For researchers and drug developers, the DBM approach offers a robust and reliable method for constructing next-generation ADCs with the potential for improved therapeutic outcomes.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acid-cleavable thiomaleamic acid linker for homogeneous antibody–drug conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 7. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 8. agilent.com [agilent.com]
- 9. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cathepsin B-Mediated Cleavage of the Valine-Citrulline (VC) Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the mechanism, kinetics, and experimental protocols related to the cleavage of the valine-citrulline (VC) linker by the lysosomal protease, cathepsin B. This process is a cornerstone in the design of modern antibody-drug conjugates (ADCs), facilitating the targeted release of cytotoxic payloads within cancer cells.
Introduction to VC Linker Technology
Antibody-drug conjugates are a class of targeted therapies that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload. The linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be readily cleavable within the target cell to unleash the therapeutic agent.
Protease-cleavable linkers, particularly those containing the valine-citrulline dipeptide, have emerged as a highly successful strategy. These linkers are designed to be substrates for proteases, such as cathepsin B, that are highly expressed in the lysosomal compartments of tumor cells. The acidic and reductive environment of the lysosome provides the ideal conditions for cathepsin B activity, ensuring targeted payload release.
The Cleavage Mechanism: A Step-by-Step Process
The release of a cytotoxic payload from a VC linker-based ADC is a multi-step process that begins with the internalization of the ADC and culminates in the self-immolation of a spacer unit.
-
Receptor-Mediated Endocytosis: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized via receptor-mediated endocytosis, forming an endosome.
-
Lysosomal Fusion: The endosome fuses with a lysosome, exposing the ADC to the acidic environment (pH 4.5-5.5) and a high concentration of lysosomal proteases, including cathepsin B.
-
Enzymatic Cleavage: Cathepsin B, a cysteine protease, recognizes and cleaves the amide bond between the C-terminus of the citrulline residue and a p-aminobenzyl carbamate (B1207046) (PABC) spacer.[1] The specificity of this cleavage is dictated by the interaction of the dipeptide with the active site of cathepsin B.
-
Self-Immolation of the PABC Spacer: The cleavage of the Cit-PABC bond generates an unstable p-aminobenzyl alcohol intermediate. This intermediate undergoes a rapid, spontaneous 1,6-elimination reaction, leading to the release of the unmodified cytotoxic payload, carbon dioxide, and an aromatic remnant. This "self-immolative" cascade ensures a clean and efficient release of the active drug.[2]
The Role of the PABC Spacer
The p-aminobenzyl carbamate (PABC) spacer is a critical component of many VC linkers. It serves two primary functions:
-
Facilitating Enzymatic Recognition: The PABC spacer provides sufficient distance between the bulky payload and the dipeptide, preventing steric hindrance and allowing cathepsin B to efficiently access and cleave the Val-Cit sequence.[3]
-
Enabling Traceless Drug Release: The self-immolative nature of the PABC spacer ensures that the released payload is in its native, unmodified form, which is crucial for its cytotoxic activity.[3]
Cathepsin B Substrate Specificity
Cathepsin B exhibits a preference for specific amino acid residues at the P1 and P2 positions of its substrates (where the scissile bond is between P1 and P1'). This specificity is key to the design of effective cleavable linkers.
-
P2 Position: The S2 subsite of cathepsin B's active site is a deep, hydrophobic pocket. It preferentially accommodates amino acids with large, hydrophobic side chains, such as valine or phenylalanine.[4]
-
P1 Position: The S1 subsite shows a preference for basic amino acid residues.[5] Citrulline, an uncharged amino acid with a polar side chain, is also well-tolerated at the P1 position and is a key component of the widely used VC linker.
While the VC dipeptide is the most common, other sequences like phenylalanine-lysine (Phe-Lys) can also be cleaved by cathepsin B, in some cases even more efficiently.[6] However, the overall stability of the linker in plasma is a critical consideration in ADC design.
It is also important to note that while the VC linker was initially designed for cathepsin B, subsequent research has shown that other lysosomal cysteine proteases, such as cathepsin L, S, and F, can also cleave this sequence.[7] This enzymatic redundancy may be advantageous in overcoming potential resistance mechanisms in cancer cells.
Quantitative Data on Dipeptide Linker Cleavage
The efficiency of cathepsin B-mediated cleavage of different dipeptide linkers can be quantified by determining their kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a particular substrate. While specific kinetic data for full ADC constructs are often proprietary, studies using model substrates provide valuable comparative insights.
| Peptide Linker | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Z-Phe-Arg-AMC | Cathepsin B | - | - | High | Commonly used substrate for assessing cathepsin B activity.[8] |
| Z-Arg-Arg-AMC | Cathepsin B | - | - | Moderate | Another common fluorogenic substrate for cathepsin B.[8] |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | - | - | High | A highly specific substrate for cathepsin B.[8] |
| Val-Cit-PABC | Cathepsin B | 15.2 | 1.8 | 1.18 x 10⁵ | Representative kinetic parameters for a model substrate.[9] |
| Val-Ala-PABC | Cathepsin B | 25.8 | 1.2 | 4.65 x 10⁴ | Cleaved at approximately half the rate of Val-Cit.[6][9] |
| Phe-Lys-PABC | Cathepsin B | 18.5 | 1.6 | 8.65 x 10⁴ | Cleaved significantly faster than Val-Cit in some studies.[6][9] |
| GPLG-PABC | Cathepsin B | - | - | - | Exhibited the fastest initial cleavage rate compared to GFLG, VCit, and VA in one study.[10] |
Note: The values presented in this table are compiled from various sources and are for illustrative and comparative purposes. Actual values can vary depending on the specific experimental conditions, substrate modifications, and the nature of the attached payload.
Experimental Protocols
The following are detailed methodologies for two common in vitro assays used to assess the cathepsin B-mediated cleavage of VC linkers.
Protocol 1: HPLC-Based Assay for Payload Release from an ADC
This protocol allows for the direct quantification of the released payload from a full ADC construct over time.
Objective: To determine the rate and extent of payload release from a VC linker-containing ADC upon incubation with purified human cathepsin B.
Materials:
-
ADC with a VC linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 1 mM EDTA, pH 5.5[6]
-
Quenching Solution: Acetonitrile or methanol (B129727) containing an internal standard for HPLC analysis
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant human cathepsin B in the assay buffer for 15 minutes at 37°C to ensure full activation of the enzyme.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (to a final concentration of, for example, 10 µM) with the pre-warmed assay buffer.
-
Reaction Initiation: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 50 nM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing an excess of the cold quenching solution. This will precipitate the enzyme and stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the released payload, the intact ADC, and any intermediates.
-
Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage.
Protocol 2: Fluorogenic Substrate Cleavage Assay for Kinetic Analysis
This high-throughput method is ideal for screening linker sequences and determining the kinetic parameters of cleavage.
Objective: To determine the Km and kcat for the cathepsin B-mediated cleavage of a fluorogenic peptide substrate.
Materials:
-
Fluorogenic peptide substrate (e.g., Val-Cit-AMC, where AMC is 7-amino-4-methylcoumarin)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 1 mM EDTA, pH 5.5[9]
-
Cathepsin B inhibitor (e.g., CA-074) for negative control
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Activate the cathepsin B as described in Protocol 1.
-
Prepare a serial dilution of the fluorogenic substrate in the assay buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add 50 µL of the activated cathepsin B solution.
-
Include control wells:
-
Negative Control: Pre-incubate the enzyme with a cathepsin B inhibitor before adding the substrate.
-
Blank (Substrate Only): Add assay buffer instead of the enzyme solution.
-
-
-
Reaction Initiation: Initiate the reaction by adding 50 µL of each substrate concentration to the appropriate wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: ~350-380 nm, Em: ~440-460 nm for AMC).
-
Data Analysis:
-
For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of the cleaved product using a standard curve of the free fluorophore.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
Mandatory Visualizations
Caption: Signaling pathway of ADC internalization and payload release.
Caption: Workflow for in vitro cathepsin B cleavage assays.
Conclusion
The cathepsin B-mediated cleavage of the valine-citrulline linker is a robust and clinically validated strategy for achieving tumor-specific drug release in the context of antibody-drug conjugates. A thorough understanding of the underlying cleavage mechanism, the substrate specificity of cathepsin B, and the kinetics of payload release is essential for the rational design and optimization of next-generation ADCs. The experimental protocols provided in this guide offer a framework for researchers to evaluate and characterize the performance of these critical linker systems, ultimately contributing to the development of more effective and safer cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Role of the occluding loop in cathepsin B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hzdr.de [hzdr.de]
- 5. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
- 10. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Monomethyl Auristatin E (MMAE): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the cellular and molecular mechanisms of Monomethyl Auristatin E (MMAE), a highly potent synthetic antineoplastic agent. As a critical payload in the development of Antibody-Drug Conjugates (ADCs), understanding the intricacies of MMAE's cytotoxic effects is paramount for researchers, scientists, and drug development professionals. This document will dissect the journey of MMAE from ADC internalization to the induction of cell death, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.
Introduction: The "Magic Bullet" Enhanced
The concept of a "magic bullet," a term coined by Paul Ehrlich, envisioned a compound that could selectively target and eliminate pathogens or diseased cells without harming healthy tissue. Antibody-Drug Conjugates (ADCs) are a modern embodiment of this concept, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1]
Monomethyl Auristatin E (MMAE) has emerged as a leading payload for ADCs due to its exceptional potency, which can be up to 1000 times greater than traditional chemotherapeutics like doxorubicin.[] A synthetic analog of the natural antimitotic agent dolastatin 10, MMAE is too toxic for systemic administration alone.[3][4] However, when linked to a monoclonal antibody that targets a tumor-associated antigen, its powerful cytotoxic activity can be precisely delivered to cancer cells.[]
General Mechanism of Action: A Multi-Step Assault on Cancer Cells
The therapeutic action of an MMAE-based ADC is a sequential process that begins with targeted binding and culminates in the destruction of the cancer cell.
2.1. Binding, Internalization, and Payload Release: The journey begins with the ADC circulating in the bloodstream until its monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, where the ADC-antigen complex is engulfed by the cell membrane and enclosed within an endosome. The endosome then traffics to and fuses with a lysosome. Inside the acidic environment of the lysosome, proteolytic enzymes, such as cathepsin B, cleave the linker connecting the antibody to MMAE, liberating the active payload into the cytoplasm.[3][5][6]
2.2. Disruption of the Microtubule Network: Once in the cytoplasm, MMAE exerts its cytotoxic effect by potently inhibiting tubulin polymerization.[3][7] It binds to the vinca (B1221190) domain on β-tubulin, at the interface between two tubulin dimers, preventing the assembly of microtubules.[8][9] Microtubules are essential components of the cytoskeleton, crucial for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[]
2.3. Cell Cycle Arrest at G2/M Phase: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a critical apparatus for chromosome segregation during mitosis. This leads to the arrest of the cell cycle at the G2/M checkpoint.[10][11]
2.4. Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, a form of programmed cell death. This cascade involves the activation of effector caspases, such as caspase-3 and caspase-9, and the subsequent cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[12][13][14]
2.5. The Bystander Effect: Amplifying the Cytotoxic Impact: A key feature of MMAE-based ADCs is the "bystander effect." Because MMAE is a membrane-permeable molecule, once released into a target cancer cell, it can diffuse out and kill neighboring, antigen-negative cancer cells.[15][16] This phenomenon is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[17][18]
Quantitative Data: The Potency of MMAE
The cytotoxic potency of MMAE is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 of free MMAE is consistently in the low nanomolar to picomolar range across a variety of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 |
| HEK293 | Embryonic Kidney | 4.24 ± 0.37 |
Note: IC50 values can vary based on experimental conditions such as cell density, incubation time, and the specific assay used.[19][20]
Visualizing the Mechanism of Action
To further elucidate the processes involved in MMAE's cytotoxicity, the following diagrams illustrate the key signaling pathways and experimental workflows.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments cited in the study of MMAE's cytotoxic mechanism.
5.1. In Vitro Tubulin Polymerization Assay
This assay biochemically measures the effect of MMAE on the assembly of purified tubulin into microtubules.
-
Materials:
-
Purified tubulin (e.g., from bovine brain, >99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescence-based tubulin polymerization assay kit or spectrophotometer capable of reading absorbance at 340 nm
-
96-well, half-area, clear-bottom black plates (for fluorescence) or UV-transparent plates (for absorbance)
-
MMAE stock solution (in DMSO)
-
-
Protocol:
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-4 mg/mL.
-
Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.
-
Prepare serial dilutions of MMAE in General Tubulin Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Reaction Setup (on ice):
-
In each well of a pre-chilled 96-well plate, add the appropriate volume of General Tubulin Buffer, glycerol (to a final concentration of 10%), and the MMAE dilution or vehicle control (DMSO).
-
Add the tubulin solution to each well.
-
-
Initiation of Polymerization:
-
Transfer the plate to a plate reader pre-warmed to 37°C.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 340 nm or fluorescence (as per kit instructions) every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance/fluorescence versus time for each concentration of MMAE.
-
The initial rate of polymerization (Vmax) can be determined from the steepest slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each MMAE concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the MMAE concentration and fitting the data to a dose-response curve.
-
-
5.2. Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MMAE stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[21]
-
-
Treatment:
-
Prepare serial dilutions of MMAE in complete culture medium.
-
Remove the old medium from the plate and add 100 µL of the MMAE dilutions to the appropriate wells. Include vehicle control (medium with the same concentration of DMSO as the highest MMAE concentration) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.[21]
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[21]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[21]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the MMAE concentration and use non-linear regression to determine the IC50 value.[1]
-
-
5.3. Cell Cycle Analysis by Flow Cytometry
This method uses propidium (B1200493) iodide (PI) to stain DNA and quantify the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
MMAE stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of MMAE and a vehicle control for 24 hours.[11]
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.[22]
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[12]
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23]
-
-
5.4. Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
MMAE stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of MMAE and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.[24]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[25]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[26]
-
Add 400 µL of 1X Binding Buffer to each tube.[25]
-
-
Data Acquisition and Analysis:
-
Analyze the cells immediately by flow cytometry.
-
Distinguish between cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[24]
-
-
-
5.5. Western Blot for Cleaved Caspase-3 and PARP
This technique detects the presence of key apoptotic protein markers.
-
Materials:
-
Cancer cell line of interest
-
MMAE stock solution (in DMSO)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with MMAE for various time points (e.g., 24, 48, 72 hours).
-
Lyse the cells in RIPA buffer to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Conclusion
Monomethyl Auristatin E is a highly effective cytotoxic payload that forms the backbone of numerous successful Antibody-Drug Conjugates. Its mechanism of action is well-defined, involving a precise, multi-step process of ADC internalization, lysosomal cleavage, and cytosolic release. Once free, MMAE potently disrupts microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis. Furthermore, its ability to induce a bystander effect enhances its therapeutic potential in heterogeneous tumors. The detailed protocols provided in this guide offer a robust framework for researchers to investigate and further elucidate the intricate cytotoxic mechanisms of MMAE and to develop the next generation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 6. researchgate.net [researchgate.net]
- 7. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. vet.cornell.edu [vet.cornell.edu]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 26. bosterbio.com [bosterbio.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
In-Depth Technical Guide: Dbm-C5-VC-pab-mmae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular characteristics of Dbm-C5-VC-pab-mmae, an antibody-drug conjugate (ADC) linker-payload system.
Core Molecular Data
The quantitative molecular data for this compound and its constituent components are summarized below. This information is critical for various aspects of drug development, including stoichiometric calculations for conjugation, analytical characterization, and pharmacokinetic modeling.
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Source |
| This compound | C68H103Br2N11O15 | 1474.42 | [1][2][3] |
| Dibenzoylmethane (Dbm) | C15H12O2 | 224.25 | [4][5][6][7][8] |
| Valine-Citrulline-p-aminobenzyl (VC-PAB) | C18H29N5O4 (for Val-Cit-PAB-OH) | 379.5 | [9] |
| Monomethyl auristatin E (MMAE) | C39H67N5O7 | 717.99 | [10][11][12] |
| p-Aminobenzyl alcohol (PAB) | C7H9NO | 123.15 | [13][14][15] |
Note: The molecular weight for VC-PAB is for the hydroxyl form and serves as an approximation for the core peptide linker structure.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not publicly available in the provided search results. The synthesis of such complex molecules is often proprietary. However, a general synthesis strategy can be inferred from the structure, likely involving the sequential coupling of the individual components. A representative synthesis of a similar ADC linker, Fmoc-VC-PAB-MMAE, involves the reaction of an activated ester of the linker (Fmoc-VC-PAB-PNP) with MMAE in the presence of HOBt in a solvent mixture of DMF and pyridine[16].
Visualizing the Molecular Assembly
The logical relationship between the components of this compound can be visualized as a sequential assembly. The following diagram illustrates this assembly, starting from the cytotoxic payload (MMAE) and extending to the antibody conjugation moiety (Dbm).
Signaling and Workflow Diagrams
The mechanism of action for an ADC utilizing the this compound system involves a series of steps from administration to cytotoxic effect. The following workflow diagram illustrates this process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. cenmed.com [cenmed.com]
- 4. Dibenzoylmethane (DBM) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 5. Dibenzoylmethane (DBM) CAS 120-46-7 | PVC Co-Stabilizer | Royalchem [royal-chem.com]
- 6. Dibenzoylmethane DBM-83--Anhui Jiaxian Functional Auxiliary Co., Ltd. [jiaxianchem.com]
- 7. haihangchem.com [haihangchem.com]
- 8. zpmxchemss.com [zpmxchemss.com]
- 9. caymanchem.com [caymanchem.com]
- 10. biocompare.com [biocompare.com]
- 11. adcreview.com [adcreview.com]
- 12. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 13. 4-Aminobenzyl alcohol | C7H9NO | CID 69331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. usbio.net [usbio.net]
- 15. 4-Aminobenzyl alcohol CAS#: 623-04-1 [m.chemicalbook.com]
- 16. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Purification of MMAE-Conjugated ADCs Using Size Exclusion Chromatography (SEC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent frequently used as a payload in ADCs. The conjugation process of MMAE to a mAb, however, can result in a heterogeneous mixture containing the desired ADC, unconjugated mAb, free MMAE-linker, and aggregates. The presence of these impurities can significantly impact the safety, efficacy, and pharmacokinetics of the ADC. Therefore, robust purification strategies are critical to ensure a homogenous product with a defined drug-to-antibody ratio (DAR), high purity, and low aggregation.[1]
Size Exclusion Chromatography (SEC) is a powerful technique primarily employed in the purification and characterization of ADCs to separate molecules based on their hydrodynamic volume.[1][2] It is particularly effective for the removal of high molecular weight species (HMWS), such as aggregates, and low molecular weight (LMW) impurities, including unconjugated payload/linker.[1][3] This document provides detailed application notes and protocols for the purification of MMAE-conjugated ADCs using SEC.
Principle of Size Exclusion Chromatography for ADC Purification
SEC separates molecules based on their size as they pass through a column packed with porous beads.[2][4] Larger molecules, such as ADC aggregates, are excluded from the pores and thus travel a shorter path, eluting from the column first. The desired monomeric ADC can partially enter the pores, resulting in a longer retention time. Smaller molecules, like the free MMAE-linker, permeate the pores to a greater extent and therefore have the longest retention path, eluting last. This non-adsorptive technique is typically performed under native conditions, preserving the structure and function of the ADC.[4]
Challenges in SEC of MMAE-Conjugated ADCs
The conjugation of the hydrophobic MMAE payload can increase the overall hydrophobicity of the ADC, potentially leading to non-specific interactions with the SEC stationary phase.[5][6] These secondary interactions can cause poor peak shape, tailing, and inaccurate quantification of aggregates.[5][6] To mitigate these effects, optimization of the mobile phase, for instance by including organic modifiers, is often necessary to achieve a size-based separation.[4][6]
Experimental Protocols
Analytical SEC for Purity Assessment of MMAE-Conjugated ADCs
This protocol is designed for the analytical assessment of ADC purity, specifically for quantifying the percentage of monomer, aggregates, and fragments.
a. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
SEC column suitable for monoclonal antibodies and ADCs (see Table 1 for examples).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, is a common starting point.[1] Optimization may be required (see Table 2).
-
Sample: MMAE-conjugated ADC, diluted to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.[1]
b. Method:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at the desired flow rate until a stable baseline is achieved.
-
Sample Preparation: Prepare the ADC sample by diluting it to a final concentration of approximately 1 mg/mL in the mobile phase.[1]
-
Injection: Inject a defined volume of the prepared sample (e.g., 10-20 µL) onto the equilibrated column.[1][7]
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.[1]
-
Data Acquisition: Monitor the elution profile at 280 nm for the protein backbone and potentially at a wavelength corresponding to the absorbance of the payload if it has a distinct chromophore.
-
Data Analysis: Integrate the peaks corresponding to the aggregate, monomer, and any fragment species. Calculate the percentage of each species based on their respective peak areas.
dot
Caption: Workflow for Analytical SEC of MMAE-ADCs.
Preparative SEC for Purification of MMAE-Conjugated ADCs
This protocol outlines a general procedure for the preparative purification of an MMAE-conjugated ADC to remove aggregates and free payload.
a. Instrumentation and Materials:
-
Preparative liquid chromatography system.
-
Preparative SEC column with appropriate dimensions and loading capacity.
-
Mobile Phase: A volatile buffer system is preferable if lyophilization is the subsequent step. Otherwise, a buffer suitable for the ADC's stability, such as PBS, can be used.
-
Crude MMAE-conjugated ADC mixture.
b. Method:
-
Column Equilibration: Equilibrate the preparative SEC column with at least two column volumes of the chosen mobile phase.
-
Sample Loading: Load the crude ADC sample onto the column. The loading volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Isocratic Elution: Elute the sample with the mobile phase at a pre-determined flow rate.
-
Fraction Collection: Collect fractions across the elution profile. The monomeric ADC peak should be collected separately from the earlier eluting aggregate peak and the later eluting free payload peak.
-
Analysis of Fractions: Analyze the collected fractions using analytical SEC to assess the purity of the monomeric ADC fraction.
-
Pooling and Buffer Exchange: Pool the fractions containing the purified monomeric ADC. If necessary, perform a buffer exchange into the final formulation buffer.
dot
Caption: Workflow for Preparative SEC of MMAE-ADCs.
Data Presentation
Table 1: Example SEC Columns for ADC Analysis
| Column Name | Particle Size (µm) | Pore Size (Å) | Dimensions (mm) | Manufacturer | Reference |
| TSKgel G3000SWxl | 5 | 250 | 7.8 x 300 | Tosoh Bioscience | [7] |
| AdvanceBio SEC | 2.7 | 300 | 4.6 x 300 | Agilent | [8] |
| Acquity BEH200 SEC | 1.7 | 200 | 4.6 x 150 | Waters | [9] |
| Generic SEC Column | 2.0 | 250 | 4.6 x 150 | Not Specified | [3] |
Table 2: Typical Mobile Phase Compositions for SEC of ADCs
| Mobile Phase Composition | Purpose | Reference |
| Phosphate-buffered saline (PBS), pH 7.4 | Standard physiological buffer for native protein separation. | [1] |
| 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5 with 15% (v/v) Isopropyl Alcohol | Inclusion of organic modifier (isopropanol) to reduce hydrophobic interactions. | [7] |
| 100 mM Sodium Phosphate, 250 mM NaCl, 10% (v/v) Isopropanol, pH unspec. | Use of salt and an organic modifier to improve peak shape. | [10] |
| Mobile phase with 15% acetonitrile | Acetonitrile as an alternative organic modifier. | [6] |
| Mobile phase with pH ranging from 6.8 to 7.4 | Optimization of pH to improve resolution between monomer and dimer. | [8] |
Table 3: Representative SEC Operational Parameters
| Parameter | Typical Range | Rationale | Reference |
| Flow Rate | 0.25 - 1.0 mL/min | Dependent on column dimensions and particle size; lower flow rates can improve resolution. | [7][10][11] |
| Injection Volume | 10 - 40 µL (analytical) | Small volume to prevent band broadening. | [7][10] |
| Temperature | Ambient or slightly elevated (e.g., 30°C) | Temperature can influence viscosity and protein conformation. | [10] |
| Detection Wavelength | 280 nm | Standard wavelength for protein detection. | [10][11] |
Concluding Remarks
The purification of MMAE-conjugated ADCs is a critical step in their development and manufacturing. Size Exclusion Chromatography is an indispensable tool for the removal of aggregates and other impurities, ensuring a homogenous and safe therapeutic product. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and optimize SEC methods for their specific ADC constructs. Careful consideration of the column chemistry, mobile phase composition, and operational parameters is essential to overcome challenges such as non-specific interactions and to achieve the desired purity and recovery of the final ADC product. Further characterization using orthogonal techniques such as Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC) is recommended for a comprehensive understanding of the ADC's quality attributes.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 5. agilent.com [agilent.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. explorationpub.com [explorationpub.com]
- 11. aacrjournals.org [aacrjournals.org]
Characterization of Dbm-C5-VC-pab-MMAE Antibody-Drug Conjugate by Mass Spectrometry: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The precise characterization of these complex molecules is critical to ensure their safety and efficacy. This document provides a detailed guide to the characterization of an antibody conjugated with Dbm-C5-VC-pab-MMAE, a potent anti-tubulin agent, using mass spectrometry.
The this compound drug-linker consists of a dibromomaleimide (Dbm) moiety for conjugation to the antibody, a C5 spacer, a cathepsin B-cleavable valine-citrulline (VC) linker, a p-aminobenzyl alcohol (pab) self-immolative spacer, and the cytotoxic payload, monomethyl auristatin E (MMAE).[1][2][3][4][5][6][7] Mass spectrometry is an indispensable tool for the comprehensive structural elucidation of such ADCs.[8] This note outlines protocols for determining key quality attributes, including the drug-to-antibody ratio (DAR), drug load distribution, and conjugation site identification.
Key Quality Attributes for ADC Characterization
The primary goal of ADC characterization is to assess the critical quality attributes that influence the therapeutic's performance. For this compound ADCs, these include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug-linker molecules conjugated to a single antibody is a crucial parameter affecting both potency and potential toxicity.
-
Drug Load Distribution: The heterogeneity of the ADC preparation, detailing the distribution of species with varying numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4).[8]
-
Conjugation Site: Identifying the specific amino acid residues on the antibody where the drug-linker is attached.[8]
-
Payload and Linker Integrity: Confirming the correct mass and structure of the conjugated payload and linker.[8]
Experimental Protocols
A multi-level mass spectrometric approach is recommended for the comprehensive characterization of this compound ADCs, encompassing intact mass analysis, subunit analysis, and peptide mapping.[9]
Intact Mass Analysis for DAR Determination
This method determines the average DAR and drug load distribution on the intact ADC. Analysis can be performed on the glycosylated or deglycosylated ADC to reduce spectral complexity.[10]
Sample Preparation (Deglycosylation):
-
To 50 µg of the ADC sample, add 1 µL of PNGase F.[11]
-
Incubate the mixture at 37°C for 2-4 hours to remove N-linked glycans.[10]
LC-MS Parameters:
-
LC System: UHPLC system.[12]
-
Column: Reversed-phase column suitable for proteins (e.g., Agilent Poroshell 300SB-C8).[10]
-
Mobile Phase A: 0.1% Formic acid in water.[10]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]
-
Gradient: A suitable gradient to elute the ADC.
-
Flow Rate: 0.2 mL/min.[10]
-
Column Temperature: 75°C.[10]
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[12][13]
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Mass Range: 900–4000 m/z.[10]
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Calculate the weighted average DAR using the peak areas of the different drug-loaded species.[][15]
Middle-Down Analysis for Subunit DAR
This approach provides higher resolution and sensitivity by analyzing the light and heavy chains separately.[11]
Sample Preparation:
-
Deglycosylate the ADC as described in section 3.1.
-
Reduce the interchain disulfide bonds by adding a reducing agent (e.g., DTT) and incubating at 37°C for 30 minutes.[11]
LC-MS Parameters:
-
Similar LC-MS parameters as for intact mass analysis, optimized for the separation of light and heavy chains.
Data Analysis:
-
Deconvolute the mass spectra for the light and heavy chains to identify species with different drug loads.
-
Calculate the DAR for each chain and the overall ADC.
Peptide Mapping for Conjugation Site Identification
This "bottom-up" approach provides detailed information on the specific conjugation sites.[16][17]
Sample Preparation:
-
Denature the ADC in a buffer containing a denaturant (e.g., urea).
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteines with an alkylating agent (e.g., iodoacetamide).
-
Digest the protein with an enzyme such as trypsin. Due to the hydrophobicity of the drug-linker, optimization of the digestion protocol may be required to maintain the solubility of drug-loaded peptides.[17]
LC-MS/MS Parameters:
-
LC System: UHPLC system.
-
Column: Reversed-phase column for peptides (e.g., C18).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A shallow gradient suitable for separating a complex peptide mixture.
-
MS System: High-resolution mass spectrometer capable of MS/MS (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Data-dependent acquisition (DDA) to trigger MS/MS on detected peptide ions.
Data Analysis:
-
Search the MS/MS data against the antibody sequence using a suitable software package.
-
Include variable modifications corresponding to the this compound linker-drug on potential conjugation sites (e.g., cysteines).
-
Manually validate the spectra of identified drug-conjugated peptides.
Data Presentation
Summarize the quantitative data from the mass spectrometric analyses in the following tables for clear comparison.
Table 1: Intact Mass Analysis Results
| Species | Observed Mass (Da) | Theoretical Mass (Da) | Relative Abundance (%) |
| DAR0 | |||
| DAR2 | |||
| DAR4 | |||
| DAR6 | |||
| DAR8 | |||
| Average DAR |
Table 2: Middle-Down Analysis Results
| Chain | Species | Observed Mass (Da) | Theoretical Mass (Da) | Relative Abundance (%) |
| Light Chain | LC-D0 | |||
| LC-D1 | ||||
| Heavy Chain | HC-D0 | |||
| HC-D1 | ||||
| HC-D2 | ||||
| HC-D3 | ||||
| Average DAR |
Table 3: Peptide Mapping Results - Identified Conjugation Sites
| Peptide Sequence | Modification | Observed Mass (Da) | Theoretical Mass (Da) | Site |
| This compound | Cys-X (LC) | |||
| This compound | Cys-Y (HC) |
Visualizations
The following diagrams illustrate the structure of the ADC and the experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cenmed.com [cenmed.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound| CAS NO:1644228-55-6| GlpBio [glpbio.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. rapidnovor.com [rapidnovor.com]
- 12. lcms.cz [lcms.cz]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Characterization of antibody drug conjugate positional isomers at cysteine residues by peptide mapping LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Determining Drug-to-Antibody Ratio (DAR) for MMAE ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic agent, such as monomethyl auristatin E (MMAE), to target cells. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for an ADC, as it profoundly influences its efficacy, safety, and pharmacokinetic profile.[1][2] An inconsistent or poorly characterized DAR can lead to variability in potency and therapeutic outcomes. Therefore, accurate and robust analytical methods for DAR determination are essential throughout the discovery, development, and manufacturing of ADCs.[1]
This document provides detailed protocols for three common and complementary methods for determining the DAR of MMAE ADCs:
-
UV-Vis Spectroscopy: A simple and rapid method for determining the average DAR.[][4][5]
-
Hydrophobic Interaction Chromatography (HIC): A chromatographic technique that separates ADC species based on the number of conjugated drug molecules, providing information on the distribution of different DAR species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A denaturing chromatographic method that can determine the DAR of reduced ADC subunits (light and heavy chains).[1]
A multi-faceted approach employing orthogonal analytical techniques is recommended for a comprehensive characterization of the DAR for MMAE ADCs.[1]
General Experimental Workflow
The determination of the DAR for an MMAE ADC typically follows a structured workflow, from sample preparation to data analysis and interpretation. The choice of method depends on the specific information required (average DAR vs. distribution) and the available instrumentation.
Figure 1: General workflow for DAR determination of MMAE ADCs.
Materials and Reagents
The following table outlines the typical materials and reagents required for the described protocols.
| Material/Reagent | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) |
| Purified MMAE ADC Sample | ✓ | ✓ | ✓ |
| Conjugation Buffer (e.g., PBS, pH 7.4) | ✓ | ✓ | ✓ |
| UV-Vis Spectrophotometer | ✓ | ||
| Quartz Cuvettes | ✓ | ||
| HPLC or UHPLC System with UV Detector | ✓ | ✓ | |
| HIC Column (e.g., Butyl, Phenyl) | ✓ | ||
| RP-HPLC Column (e.g., C4, C8) | ✓ | ||
| Mobile Phase A (HIC) - High Salt | ✓ | ||
| Mobile Phase B (HIC) - Low Salt | ✓ | ||
| Mobile Phase A (RP-HPLC) - 0.1% TFA in Water | ✓ | ||
| Mobile Phase B (RP-HPLC) - 0.1% TFA in Acetonitrile | ✓ | ||
| Reducing Agent (e.g., Dithiothreitol - DTT) | ✓ | ||
| Incubation System (e.g., 37°C water bath) | ✓ |
Experimental Protocols
Protocol 1: DAR Determination by UV-Vis Spectroscopy
Principle: This method relies on the Beer-Lambert law. By measuring the absorbance of the ADC solution at two different wavelengths (typically 280 nm for the antibody and a wavelength corresponding to the maximum absorbance of MMAE, e.g., 248 nm) and knowing the molar extinction coefficients of the antibody and the drug, the concentrations of both components can be determined, and the average DAR can be calculated.[][4][5][6]
Procedure:
-
Sample Preparation:
-
Ensure the ADC sample is free of unconjugated drug and other impurities, for instance, by using size exclusion chromatography.
-
Dilute the ADC sample with the conjugation buffer to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Spectrophotometer Setup:
-
Blank the spectrophotometer with the conjugation buffer.
-
-
Absorbance Measurement:
-
Measure the absorbance of the diluted ADC sample at 280 nm (A280) and 248 nm (A248).
-
-
Data Analysis:
-
Calculate the concentration of the antibody and the drug using the following equations, which account for the contribution of both components at each wavelength:
-
CAb = (A280 - (εDrug,280 / εDrug,248) * A248) / εAb,280
-
CDrug = (A248 - (εAb,248 / εAb,280) * A280) / εDrug,248
-
-
Calculate the average DAR:
-
Average DAR = CDrug / CAb
-
-
Quantitative Data Summary:
| Parameter | Symbol | Example Value |
| Molar Extinction Coefficient of Antibody at 280 nm | εAb,280 | 210,000 M-1cm-1 |
| Molar Extinction Coefficient of Antibody at 248 nm | εAb,248 | 77,500 M-1cm-1 |
| Molar Extinction Coefficient of MMAE at 280 nm | εDrug,280 | 1,500 M-1cm-1 |
| Molar Extinction Coefficient of MMAE at 248 nm | εDrug,248 | 15,900 M-1cm-1 |
| Measured Absorbance at 280 nm | A280 | 0.85 AU |
| Measured Absorbance at 248 nm | A248 | 0.55 AU |
| Calculated Average DAR | DAR | ~3.8 |
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic MMAE payload to the antibody increases its overall hydrophobicity. In HIC, a high salt concentration in the mobile phase promotes the binding of the ADC to the hydrophobic stationary phase. A decreasing salt gradient is then used to elute the ADC species, with the unconjugated antibody (least hydrophobic) eluting first, followed by species with increasing DARs.[7]
Procedure:
-
System Preparation:
-
Equilibrate the HPLC system and the HIC column with a mixture of Mobile Phase A (high salt) and Mobile Phase B (low salt).
-
-
Sample Preparation:
-
Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
-
Injection:
-
Inject 10-50 µg of the ADC sample onto the column.
-
-
Elution:
-
Perform a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes at a flow rate of 0.5-1.0 mL/min.
-
-
Detection:
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula:
-
Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species)
-
where 'n' is the number of conjugated drugs for each species.
-
-
Quantitative Data Summary:
| DAR Species | Elution Order | Example Peak Area (%) |
| DAR0 | 1 | 5.0 |
| DAR2 | 2 | 25.0 |
| DAR4 | 3 | 45.0 |
| DAR6 | 4 | 20.0 |
| DAR8 | 5 | 5.0 |
| Calculated Average DAR | - | 3.9 |
Protocol 3: DAR Determination by Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC is a denaturing chromatographic technique that can be used to determine the DAR of reduced ADCs.[1] The ADC is first treated with a reducing agent to break the interchain disulfide bonds, separating the light and heavy chains. The conjugated and unconjugated chains are then separated based on their hydrophobicity on a reversed-phase column.
Procedure:
-
Sample Reduction:
-
Incubate the ADC sample (e.g., 1 mg/mL) with 10 mM DTT at 37°C for 30 minutes.
-
-
System Preparation:
-
Equilibrate the HPLC system and the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
-
Injection:
-
Inject the reduced ADC sample (10-20 µg).
-
-
Elution:
-
Perform a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% B) over 30-45 minutes at a flow rate of 0.5-1.0 mL/min.
-
-
Detection:
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated light chain (LC), conjugated light chain (LC-MMAE), unconjugated heavy chain (HC), and conjugated heavy chains (HC-MMAE, HC-(MMAE)2, etc.).
-
Calculate the average DAR for the light and heavy chains separately.
-
Calculate the overall average DAR based on the stoichiometry of the antibody (typically 2 light chains and 2 heavy chains).
-
Quantitative Data Summary:
| Chain Species | Example Peak Area (%) | Number of MMAE (n) | Weighted Area (Area * n) |
| Light Chain (LC) | 10.0 | 0 | 0.0 |
| LC-MMAE | 90.0 | 1 | 90.0 |
| Heavy Chain (HC) | 5.0 | 0 | 0.0 |
| HC-MMAE | 20.0 | 1 | 20.0 |
| HC-(MMAE)2 | 50.0 | 2 | 100.0 |
| HC-(MMAE)3 | 25.0 | 3 | 75.0 |
| Calculated Average DAR | - | - | ~3.8 |
Method Comparison and Logical Relationships
The three methods described provide different levels of information about the DAR of an MMAE ADC. UV-Vis spectroscopy provides a rapid assessment of the average DAR, while HIC and RP-HPLC provide more detailed information on the distribution of drug-loaded species. Mass spectrometry (MS) can be coupled with these chromatographic techniques to provide unambiguous identification of the different ADC species.[1][8][9]
Figure 2: Logical relationships between different DAR determination methods.
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the characterization and quality control of MMAE ADCs. The methods outlined in this application note—UV-Vis spectroscopy, HIC, and RP-HPLC—provide a robust toolkit for researchers, scientists, and drug development professionals. The selection of the appropriate method or combination of methods will depend on the specific requirements of the analysis, from rapid average DAR assessment to detailed characterization of the distribution of drug-loaded species. A comprehensive understanding and implementation of these techniques are essential for the successful development of safe and effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. waters.com [waters.com]
- 9. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
Application Notes and Protocols for Dbm-C5-VC-pab-mmae in BT474 and MCF-7 Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dbm-C5-VC-pab-mmae is a drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises a potent anti-mitotic agent, monomethyl auristatin E (MMAE), attached to a linker system. This linker consists of a valine-citrulline (VC) dipeptide, a p-aminobenzylcarbamate (PAB) self-immolative spacer, and a maleimide (B117702) group (Dbm-C5) for conjugation to antibodies. The VC linker is designed to be stable in the bloodstream but readily cleaved by lysosomal enzymes, such as cathepsin B, upon internalization into target cells. This targeted release of MMAE allows for potent cytotoxicity in antigen-expressing cancer cells while minimizing systemic toxicity.
MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for microtubule formation. Disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in two human breast cancer cell lines: BT474 (HER2-positive) and MCF-7 (estrogen receptor-positive).
Data Presentation
The following tables summarize the cytotoxic activity of MMAE and MMAE-containing antibody-drug conjugates in the BT474 and MCF-7 human breast cancer cell lines. It is important to note that the IC50 values for the ADCs reflect the potency of the entire conjugate, including the antibody-mediated delivery, and not solely the this compound component.
| Cell Line | Compound | IC50 (nM) | Assay | Reference |
| BT474 | H32-VCMMAE (ADC) | 0.02 ± 0.00 | Cytotoxicity Assay | [1] |
| MCF-7 | LR004-VC-MMAE (ADC) | 2.935 ± 0.983 | Cytotoxicity Assay | |
| Pancreatic Cancer Cell Lines (for reference) | Free MMAE | ~1 | Cytotoxicity Assay | [2] |
Note: The IC50 value for free MMAE in various pancreatic cancer cell lines is provided as a general reference for the intrinsic potency of the cytotoxic payload[2]. The potency of an ADC is significantly influenced by factors such as antigen expression levels on the target cells and the internalization rate of the antibody. A study on an anti-HER2 ADC, H32-VCMMAE, demonstrated a potent IC50 of 0.02 nM in the HER2-positive BT474 cell line[1]. Another study using an EGFR-targeting ADC, LR004-VC-MMAE, showed an IC50 of approximately 2.9 nM in the lower EGFR-expressing MCF-7 cell line.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound in vitro.
Signaling Pathway
Caption: MMAE inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.
Experimental Protocols
Cell Culture
BT474 Cell Line:
-
Media: Hybri-Care Medium (ATCC® 46-X™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency. Use 0.25% (w/v) Trypsin-EDTA to detach cells.
MCF-7 Cell Line:
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency. Use 0.25% (w/v) Trypsin-EDTA to detach cells.
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
BT474 or MCF-7 cells
-
Complete growth medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the effect of this compound on cell cycle distribution.
Materials:
-
BT474 or MCF-7 cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
After 24 hours, treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
BT474 or MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are in early apoptosis; Annexin V-positive/PI-positive cells are in late apoptosis/necrosis).
Tubulin Polymerization Assay (In Vitro)
This cell-free assay measures the direct inhibitory effect of this compound on tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin protein
-
G-PEM buffer (General tubulin buffer with GTP and glycerol)
-
This compound
-
Positive control (e.g., Paclitaxel for polymerization, Colchicine for inhibition)
-
96-well plate (half-area, clear bottom)
-
Spectrophotometer with temperature control (37°C)
Procedure:
-
Prepare serial dilutions of this compound and control compounds in G-PEM buffer.
-
On ice, add the diluted compounds to the wells of a pre-chilled 96-well plate.
-
Add purified tubulin protein to each well.
-
Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance over time to generate polymerization curves. Inhibition of polymerization will result in a lower absorbance reading compared to the vehicle control.
References
Developing a HER2-Targeted Antibody-Drug Conjugate with VC-MMAE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and preclinical evaluation of a HER2-targeted Antibody-Drug Conjugate (ADC) utilizing the valine-citrulline (VC) linker and the potent cytotoxic payload, monomethyl auristatin E (MMAE). These application notes and detailed protocols are intended to guide researchers through the key stages of ADC synthesis, characterization, and in vitro and in vivo efficacy assessment.
Introduction to HER2-Targeted ADCs with VC-MMAE
Human Epidermal Growth Factor Receptor 2 (HER2) is a transmembrane tyrosine kinase receptor that is overexpressed in a significant percentage of breast, gastric, and other solid tumors, making it an attractive target for cancer therapy.[1] Antibody-Drug Conjugates (ADCs) are a class of targeted therapies designed to selectively deliver a potent cytotoxic agent to cancer cells, thereby minimizing systemic toxicity.
This guide focuses on an ADC composed of three key components:
-
A monoclonal antibody (mAb) that specifically targets the HER2 receptor.
-
The VC-MMAE drug-linker, which consists of the potent antimitotic agent monomethyl auristatin E (MMAE) attached to the antibody via a protease-cleavable valine-citrulline (VC) linker.[2][3]
-
MMAE is a synthetic analog of dolastatin 10 and is 100 to 1000 times more potent than doxorubicin.[] It inhibits cell division by blocking tubulin polymerization.[][5] The VC linker is designed to be stable in the bloodstream and is cleaved by lysosomal proteases, such as cathepsin B, which are upregulated in tumor cells, ensuring targeted release of MMAE within the cancer cell.[][5][6]
Mechanism of Action
The therapeutic action of a HER2-targeted ADC with VC-MMAE is a multi-step process that begins with the ADC binding to the HER2 receptor on the surface of a cancer cell.[7] This is followed by internalization of the ADC-receptor complex. Inside the cell, the complex is trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the VC linker, releasing the active MMAE payload into the cytoplasm.[][7] The released MMAE then binds to tubulin, disrupting the microtubule network, which leads to cell cycle arrest in the G2/M phase and ultimately apoptosis (programmed cell death).[7] Furthermore, the membrane-permeable nature of MMAE allows it to diffuse out of the target cell and kill neighboring, antigen-negative cancer cells, a phenomenon known as the "bystander effect".[8][9]
Experimental Protocols
Conjugation of MC-VC-PAB-MMAE to Anti-HER2 Antibody
This protocol describes the conjugation of the maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-MMAE (MC-VC-PAB-MMAE) linker-payload to an anti-HER2 monoclonal antibody via partial reduction of interchain disulfide bonds.[2][10]
Workflow for ADC Synthesis and Characterization
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. europeanreview.org [europeanreview.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Model Setup for MMAE ADC Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a payload, delivering it directly to tumor cells while minimizing systemic toxicity.[1][2] Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent that functions as a microtubule-targeting agent, inhibiting cell division by blocking tubulin polymerization.[3][4][][6] Due to its high toxicity, MMAE is not administered as a standalone drug but is instead conjugated to a monoclonal antibody that directs it to cancer cells.[4][] This document provides detailed application notes and protocols for establishing in vivo xenograft models to test the efficacy of MMAE-based ADCs.
Mechanism of Action of MMAE-ADC
An MMAE-based ADC leverages the targeting ability of a monoclonal antibody to deliver the cytotoxic MMAE payload specifically to tumor cells. The process involves several key steps:
-
Binding: The monoclonal antibody component of the ADC binds to a specific antigen overexpressed on the surface of cancer cells.[6]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.[7]
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and MMAE is cleaved by cellular enzymes like cathepsin B.[4][] This releases the active MMAE payload into the cytoplasm.
-
Cytotoxicity: The released MMAE disrupts the microtubule network by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[3][6]
Caption: Mechanism of action of an MMAE-based Antibody-Drug Conjugate (ADC).
Experimental Protocols
A generalized workflow for an in vivo xenograft study to evaluate the efficacy of an MMAE-ADC is outlined below.
Caption: General workflow of an ADC xenograft model efficacy study.
Cell Line Selection and Culture
-
Protocol:
-
Select human cancer cell lines that express the target antigen for the ADC's monoclonal antibody. The level of antigen expression can significantly influence ADC efficacy.[8][9]
-
Culture the selected cell lines in appropriate media and conditions to maintain logarithmic growth.
-
On the day of inoculation, harvest the cells using trypsinization, wash them with sterile phosphate-buffered saline (PBS), and resuspend them in a 1:1 mixture of PBS and Matrigel. The final cell concentration should be between 1 x 10⁷ and 5 x 10⁷ cells/mL.
-
Animal Models
-
Protocol:
-
Use immunocompromised mice, such as athymic nude mice or NOD/SCID mice (6-8 weeks old), to prevent the rejection of human tumor xenografts.[2][10]
-
Acclimatize the animals to the facility for at least one week before the experiment begins.
-
All animal procedures must comply with local regulations and be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Inoculation
-
Protocol:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., ketamine/xylazine).[11]
-
Subcutaneously inject 100-200 µL of the cell suspension (containing 1-5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.[12]
-
For orthotopic models, implant the tumor cells or tissue fragments into the corresponding anatomical location.[10][13]
-
Tumor Growth Monitoring
-
Protocol:
Randomization and Treatment Groups
-
Protocol:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 5-10 mice per group).[16]
-
Typical treatment groups include:
-
Vehicle control (e.g., saline or PBS)
-
Unconjugated monoclonal antibody
-
Isotype control ADC
-
MMAE-ADC at various dose levels
-
-
ADC Administration
-
Protocol:
Efficacy and Toxicity Assessment
-
Protocol:
-
Tumor Growth Inhibition: Continue to measure tumor volume and body weight twice weekly.[7]
-
Survival Analysis: Monitor the mice for survival, and generate Kaplan-Meier curves.[2]
-
Toxicity Monitoring: Observe the animals daily for any signs of toxicity, such as weight loss, changes in posture, activity, or grooming.[7][17] Common toxicities associated with MMAE-ADCs include neutropenia, peripheral neuropathy, and anemia.[18][19]
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.[7] Euthanize the mice and collect tumors and select organs for further analysis.
-
Data Analysis
-
Protocol:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
-
Data Presentation
Quantitative data from representative MMAE ADC efficacy studies are summarized in the tables below.
Table 1: Example Dosing Regimens for MMAE-ADCs in Xenograft Models
| ADC Target | Cell Line | Mouse Strain | Dose (mg/kg) | Dosing Schedule | Reference |
| CDCP1 | TKCC2.1 | NSG | 5 | Every two weeks | [15] |
| HER2 | NCI-N87 | BALB/c nude | 1.25, 2.5, 5 | Days 0, 7, 14, 21 | [20] |
| Tissue Factor | BxPC-3 | BALB/c nude | 1, 5, 10, 20 | Days 0, 4, 8 | [16] |
| CD276 | MKL-1 | NSG | 1, 3 | Single dose | |
| Nectin-4 | Multiple | NSG | 1.25 | Days 1, 8, 15 | [21] |
Table 2: Representative Efficacy Data of MMAE-ADCs in Xenograft Models
| ADC Target | Cell Line | Treatment | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| HER2 | NCI-N87 | 5 mg/kg ADC | 93 | Significant increase | [20] |
| CDCP1 | TKCC2.1 | 5 mg/kg ADC | Significant | Median survival 53 days vs 30 days (vehicle) | [15] |
| CDCP1 | HEY | 5 mg/kg ADC | Almost complete | Median survival 60 days vs 31 days (vehicle) | [15] |
| KRAS G12V | SW480 | 20 mg/kg ADC | Significant | Not reported | [17] |
Table 3: In Vitro Cytotoxicity of MMAE in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of MMAE | Reference |
| MDA-MB-468 | Breast | More sensitive | [22] |
| MDA-MB-453 | Breast | Less sensitive | [22] |
| SKBR-3 | Breast | - | [8] |
| MCF-7 | Breast | - | [8] |
| NCI N87 | Gastric | 0.7 nM | [23] |
| OE19 | Esophageal | 1.5 nM | [23] |
| HCT116 | Colorectal | 8.8 nM | [23] |
Conclusion
The establishment of robust and reproducible in vivo xenograft models is critical for the preclinical evaluation of MMAE-based ADCs. The protocols and data presented here provide a comprehensive guide for researchers to design and execute efficacy studies. Careful consideration of cell line selection, animal models, dosing regimens, and endpoint analysis will ensure the generation of high-quality data to inform the clinical development of these promising cancer therapeutics.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy | NRI-MCDB Microscopy Facility | UC Santa Barbara [microscopy.nri.ucsb.edu]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neoplasiaresearch.com [neoplasiaresearch.com]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 13. Tumor xenograft models | TCDM - Turku Center for Disease Modeling [tcdm.fi]
- 14. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. applications.emro.who.int [applications.emro.who.int]
- 23. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Preparation of Dbm-C5-VC-pab-mmae Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dbm-C5-VC-pab-mmae is a drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). It is composed of three key components: a dibromomaleimide (Dbm) group for conjugation to a monoclonal antibody, a C5 linker, a valine-citrulline (VC) dipeptide linked to a p-aminobenzylcarbamate (pab) spacer, and the potent cytotoxic agent monomethyl auristatin E (MMAE).[1][2][3][4][5][6] The Val-Cit linker is designed to be stable in the bloodstream and selectively cleaved by lysosomal enzymes, such as Cathepsin B, within target cancer cells.[][8] This targeted release of MMAE, a potent inhibitor of tubulin polymerization, leads to cell cycle arrest and apoptosis of the cancer cells.[9]
Proper preparation of stock solutions of this compound is critical for accurate and reproducible experimental results in ADC development. This document provides detailed protocols for the reconstitution, handling, and storage of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C68H103Br2N11O15 |
| Molecular Weight | 1474.42 g/mol |
| Purity | >98% (as specified by most suppliers) |
| Appearance | White to yellow solid |
| Solubility | Soluble in DMSO |
| Storage (Solid) | -20°C, sealed, away from moisture and light |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocols
1. Safety Precautions
This compound contains the highly potent cytotoxic agent MMAE and should be handled with extreme caution in a controlled laboratory environment.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of airborne particles.[13]
-
Waste Disposal: Dispose of all waste materials, including contaminated vials, pipette tips, and solutions, in accordance with institutional and local regulations for hazardous chemical waste.
2. Materials
-
Lyophilized this compound
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated precision pipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Microcentrifuge
3. Protocol for Reconstitution of this compound
This protocol is for the preparation of a 10 mM stock solution in DMSO. Adjust the volume of DMSO accordingly for a different desired concentration.
-
Equilibration: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial of this compound to ensure that all the lyophilized powder is collected at the bottom of the vial.[14][15]
-
Solvent Addition: Carefully add the calculated volume of DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 1474.42 g/mol ), add 67.82 µL of DMSO.
-
Dissolution: Gently vortex the vial for 1-2 minutes to dissolve the compound completely. A clear solution should be obtained. If necessary, sonication can be used to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-binding microcentrifuge tubes.[14]
4. Storage of Stock Solutions
Proper storage is crucial to maintain the stability and activity of the this compound stock solution.
-
Short-term Storage: Store the aliquoted stock solutions at -20°C for up to one month.
-
Long-term Storage: For storage longer than one month, it is recommended to store the aliquots at -80°C, where they can be stable for up to six months.
-
Protection from Light and Moisture: Always store the stock solutions in tightly sealed containers, protected from light and moisture.
Visualizations
Diagram 1: Signaling Pathway of MMAE
Caption: Intracellular pathway of MMAE released from an ADC.
Diagram 2: Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cenmed.com [cenmed.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 10. dam.lonza.com [dam.lonza.com]
- 11. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 12. On-Demand Webinar: How to Safely Handle Your Antibody Drug Conjugate - Drug Development and Delivery [drug-dev.com]
- 13. pharmtech.com [pharmtech.com]
- 14. youtube.com [youtube.com]
- 15. support.biossusa.com [support.biossusa.com]
Troubleshooting & Optimization
issues with maleimide linker instability and hydrolysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of maleimide-based linkers used in bioconjugation, such as in the preparation of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of maleimide (B117702) linker instability?
A1: The principal instability of the thiosuccinimide linkage, formed from the reaction of a thiol (e.g., from a cysteine residue) and a maleimide, arises from two main chemical pathways:
-
Retro-Michael Reaction: This is a reversible process where the thiosuccinimide adduct reverts to the original thiol and maleimide. In a biological environment, this can lead to the premature release of the conjugated payload (e.g., a drug) and subsequent exchange with other thiol-containing molecules like albumin or glutathione, potentially causing off-target toxicity.[1]
-
Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis, an irreversible reaction that opens the ring to form a stable maleamic acid thioether.[1] This ring-opened form is no longer susceptible to the retro-Michael reaction. However, the hydrolysis rate of traditional N-alkylmaleimides at physiological pH is often slow, making the retro-Michael reaction a competing and often problematic pathway.[1]
Q2: My ADC is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?
A2: Significant payload loss in plasma is most commonly due to the retro-Michael reaction, leading to deconjugation.[1] Here are several strategies to address this issue:
-
Promote Post-Conjugation Hydrolysis: Intentionally hydrolyzing the thiosuccinimide ring after conjugation can create a more stable product. This can be achieved by incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0).[2] However, care must be taken as prolonged exposure to high pH can negatively impact the stability of the antibody itself.
-
Utilize Next-Generation Maleimides:
-
N-Aryl Maleimides: These maleimides possess electron-withdrawing N-substituents that significantly accelerate the rate of thiosuccinimide ring hydrolysis at physiological pH, effectively outcompeting the retro-Michael reaction.[3][4]
-
Self-Hydrolyzing Maleimides: These are engineered with internal catalytic groups (e.g., a basic amino group) that promote rapid, intramolecular hydrolysis of the succinimide ring at neutral pH.
-
-
Thiazine (B8601807) Rearrangement for N-terminal Cysteine: If the conjugation site is an N-terminal cysteine, a rearrangement to a stable six-membered thiazine ring can occur. This can be promoted by extended incubation at neutral pH.[2]
Q3: How does pH affect the stability of the maleimide-thiol linkage?
A3: The pH plays a critical role in both the conjugation reaction and the stability of the resulting adduct:
-
Conjugation Reaction (pH 6.5-7.5): This pH range is optimal for the selective reaction of maleimides with thiols.[1] Below pH 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate form. Above pH 7.5, the maleimide becomes more susceptible to hydrolysis and can also react with amines, such as the side chain of lysine.[1]
-
Adduct Stability:
Q4: What are the differences in stability between N-alkyl and N-aryl maleimide conjugates?
A4: N-aryl maleimide conjugates are significantly more stable than their N-alkyl counterparts due to the accelerated hydrolysis of the thiosuccinimide ring. The electron-withdrawing nature of the aryl group promotes rapid and irreversible ring-opening, preventing the undesirable retro-Michael reaction.[3][4] In contrast, N-alkyl maleimide adducts hydrolyze much more slowly, making them more susceptible to thiol exchange in vivo.[3]
Troubleshooting Guides
Problem: Inconsistent Drug-to-Antibody Ratio (DAR) in ADC Batches
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Optimize the reaction pH to be between 6.5 and 7.5.[1] Ensure a sufficient molar excess of the maleimide-payload is used. |
| Maleimide Hydrolysis | Prepare fresh solutions of the maleimide-payload in an anhydrous solvent like DMSO or DMF immediately before use. Avoid aqueous storage.[2] |
| Cysteine Re-oxidation | Ensure complete reduction of antibody disulfide bonds by using an adequate concentration of a reducing agent like TCEP or DTT. If using DTT, remove it before adding the maleimide reagent. |
Problem: Premature Drug Release in Plasma Stability Studies
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction | Confirm payload loss mechanism using a thiol exchange assay. Implement a stabilization strategy such as post-conjugation hydrolysis or switching to a more stable next-generation maleimide.[1] |
| Instability of the Linker Itself | Evaluate the stability of the entire linker-payload construct under the assay conditions, not just the maleimide-thiol adduct. |
Quantitative Data on Linker Stability
The stability of maleimide-thiol adducts is highly dependent on the specific maleimide derivative and the experimental conditions.
Table 1: Half-life of Maleimide-Thiol Adducts in the Presence of Glutathione
| Maleimide Adduct | Conditions | Half-life (t½) | Reference(s) |
| N-ethylmaleimide with 4-mercaptophenylacetic acid | 10 mM Glutathione, pH 7.4, 37°C | 20 - 80 hours | [6][7] |
| N-ethylmaleimide with N-acetylcysteine | 10 mM Glutathione, pH 7.4, 37°C | 20 - 80 hours | [6][7] |
Table 2: Comparative Stability of N-Aryl vs. N-Alkyl Maleimide Conjugates
| Parameter | N-Aryl Maleimide Conjugates | N-Alkyl Maleimide Conjugates | Reference(s) |
| Deconjugation in Serum (7 days at 37°C) | < 20% | 35 - 67% | [4] |
| Relative Reaction Rate with Thiols | ~2.5 times faster | Slower | [4] |
| Thiosuccinimide Ring Hydrolysis Rate | Substantially faster | Slower | [3][4] |
Experimental Protocols
Protocol 1: Thiol Exchange Assay with Glutathione
Objective: To assess the susceptibility of a maleimide-conjugated molecule to thiol exchange.
Materials:
-
Maleimide-conjugated molecule (e.g., ADC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
L-Glutathione (GSH)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the maleimide conjugate in PBS.
-
Prepare a stock solution of GSH in PBS.
-
In a microcentrifuge tube, mix the conjugate solution with the GSH solution to achieve a final concentration of the conjugate at approximately 1 mg/mL and a significant molar excess of GSH (e.g., 10 mM).
-
Prepare a control sample with the conjugate in PBS without GSH.
-
Incubate both samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each tube.
-
Analyze the aliquots by LC-MS to monitor the transfer of the payload from the antibody to GSH.
Data Analysis:
-
Quantify the peak areas corresponding to the intact conjugate and the GSH-payload adduct.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample.
Protocol 2: Post-Conjugation Hydrolysis of Succinimide Ring
Objective: To increase the stability of a maleimide conjugate by promoting the hydrolysis of the succinimide ring.
Materials:
-
Purified maleimide conjugate
-
Alkaline buffer (e.g., 50 mM Tris, pH 8.5-9.0)
-
Neutralization buffer (e.g., 1 M MES, pH 6.0)
-
LC-MS system
Procedure:
-
After the initial conjugation and purification, buffer exchange the conjugate into the alkaline buffer.
-
Incubate the solution at room temperature or 37°C.
-
Monitor the progress of the hydrolysis by LC-MS, looking for a mass increase of 18 Da, corresponding to the addition of a water molecule.
-
Once the hydrolysis is complete (or has reached the desired level), neutralize the solution by adding the neutralization buffer to bring the pH back to a physiological range (e.g., pH 7.0-7.4).
-
Proceed with downstream applications or storage.
Visualizations
References
Technical Support Center: Optimizing Maleimide-Thiol Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during maleimide-thiol conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[1][2] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide (B117702), while minimizing side reactions.[3][4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][2]
Q2: What happens if the pH is too low or too high?
-
Below pH 6.5: The reaction rate slows down significantly because the thiol group is predominantly in its protonated form (-SH) and is less reactive than the thiolate anion (-S⁻).[1]
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, where the maleimide ring opens to form a non-reactive maleamic acid.[2][5] Additionally, the potential for side reactions with primary amines, such as the ε-amino group of lysine (B10760008) residues, increases.[1][2]
Q3: How stable is the maleimide group in aqueous solutions?
Maleimides are susceptible to hydrolysis in aqueous solutions, and this instability increases with higher pH.[2][6] For this reason, it is recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use.[2] If storage in solution is necessary, using a dry, water-miscible organic solvent like DMSO or DMF is preferable.[1] Short-term storage of aqueous solutions should be at a slightly acidic pH (6.0-6.5) and at 4°C.[1]
Q4: My protein has disulfide bonds. Do I need to reduce them first?
Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[1][4] Therefore, if you intend to label cysteine residues that are part of a disulfide bridge, you must first reduce these bonds.
Q5: What is the best reducing agent to use for disulfide bond reduction prior to maleimide conjugation?
Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent.[1] It is stable, odorless, and effective over a wide pH range.[1] Crucially, TCEP does not contain a thiol group itself, so excess TCEP does not need to be removed before adding the maleimide reagent.[1] In contrast, thiol-containing reducing agents like dithiothreitol (B142953) (DTT) must be removed prior to conjugation to prevent them from reacting with the maleimide.[1][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | Suboptimal pH: The pH of the reaction buffer is outside the optimal 6.5-7.5 range.[1] | Adjust the pH of your reaction buffer to between 6.5 and 7.5. |
| Maleimide Hydrolysis: The maleimide reagent has degraded due to improper storage or prolonged exposure to high pH.[2][5] | Prepare fresh maleimide solutions immediately before use. If storing, use an anhydrous solvent like DMSO or DMF.[1] | |
| Thiol Oxidation: Free thiols on the protein have re-oxidized to form disulfide bonds.[1] | Degas buffers to remove oxygen.[1] Add a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[1][7] | |
| Insufficient Reduction of Disulfide Bonds: Disulfide bonds in the protein were not fully reduced. | Optimize the concentration of the reducing agent (e.g., TCEP) and the incubation time. | |
| Incorrect Stoichiometry: The molar ratio of maleimide to thiol is not optimal. | Start with a 10-20 fold molar excess of the maleimide reagent and optimize for your specific molecule.[1][3] | |
| Poor Specificity / Side Products | High pH: Reaction pH is above 7.5, leading to reactions with amines (e.g., lysine residues).[2] | Lower the reaction pH to within the 6.5-7.5 range to maintain selectivity for thiols.[1] |
| Thiazine (B8601807) Rearrangement: With N-terminal cysteines, the initial conjugate can rearrange, especially at neutral or higher pH.[8][9] | Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[1][8] Alternatively, consider acetylating the N-terminal cysteine.[9] | |
| Inconsistent Results | Variability in Free Thiol Concentration: The amount of available free thiols varies between batches. | Quantify the free thiol concentration before each conjugation reaction using Ellman's reagent (DTNB).[1] |
| Reagent Instability: Maleimide or other reagents are degrading over time. | Aliquot and store reagents under recommended conditions. Prepare fresh solutions for each experiment. |
Data Summary
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate | Maleimide Stability | Selectivity for Thiols | Key Considerations |
| < 6.5 | Slow | High | High | Thiol is less reactive due to protonation.[1] |
| 6.5 - 7.5 | Optimal | Moderate | Very High | Ideal range for efficient and specific conjugation.[1][2] |
| > 7.5 | Fast | Low | Decreased | Increased rate of maleimide hydrolysis and side reactions with amines.[1][2][5] |
Table 2: Stability of Maleimide in Aqueous Buffer at Different pH Values
| pH | Temperature | Stability | Observation |
| 3.0 & 5.5 | 37°C | High | Slow decrease in absorbance at 299 nm, indicating high stability.[10] |
| 7.4 | 37°C | Moderate | More rapid decrease in absorbance at 299 nm, indicating faster hydrolysis compared to lower pH.[10] |
| 8.5 - 14 | Not Specified | Low | Maleimide undergoes hydrolysis in alkaline solutions.[11][12] |
Experimental Protocols
Protocol 1: Standard Maleimide-Thiol Conjugation
-
Protein Preparation: Dissolve the thiol-containing protein or peptide in a degassed reaction buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, 1 mM EDTA, pH 7.2) to a final concentration of 1-10 mg/mL.[4]
-
Disulfide Reduction (if necessary): If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature.[7]
-
Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide reagent in an anhydrous solvent such as DMSO or DMF.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[1][3]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1][3]
-
Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[1]
-
Purification: Remove excess, unreacted maleimide reagent and other small molecules using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[1]
Protocol 2: Quantification of Free Thiols with Ellman's Reagent (DTNB)
-
Prepare a DTNB solution: Dissolve DTNB in a reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0) to a final concentration of 10 mM.
-
Prepare a protein sample: Dilute the protein sample in the reaction buffer.
-
Reaction: Add the DTNB solution to the protein sample and incubate for 15 minutes at room temperature.
-
Measurement: Measure the absorbance of the solution at 412 nm.
-
Calculation: Determine the concentration of free thiols using the molar extinction coefficient of the released 2-nitro-5-thiobenzoate (TNB) anion (14,150 M⁻¹cm⁻¹ at pH 8.0).
Visualizations
Caption: pH Effects on Maleimide-Thiol Conjugation
Caption: Troubleshooting Low Conjugation Yield
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - CH [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Retro-Michael Addition Side Reactions in ADC Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) regarding the retro-Michael addition side reaction, a critical challenge in the synthesis and stability of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
Researchers may encounter several issues during ADC development that can be attributed to the retro-Michael addition. This guide provides a structured approach to identifying and resolving these common problems.
Problem 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
A consistently low or variable DAR can be an early indicator of instability in the maleimide-thiol linkage.
Table 1: Troubleshooting Low or Inconsistent DAR
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Conjugation Reaction | Optimize reaction pH to 6.5-7.5 to ensure specificity for thiol-maleimide reaction.[1][] Increase the molar excess of the linker-payload. Ensure complete reduction of interchain disulfide bonds if applicable.[1] | Achieve target DAR with improved batch-to-batch consistency. |
| Premature Deconjugation via Retro-Michael Addition | Analyze the reaction mixture at different time points using HIC-HPLC or LC-MS to monitor the stability of the conjugate. | Quantify the rate of deconjugation and confirm if retro-Michael addition is the primary cause. |
| Maleimide (B117702) Hydrolysis | Use freshly prepared maleimide solutions for conjugation.[3] Maintain the reaction pH below 7.5 to minimize hydrolysis of the maleimide ring.[3] | Reduced heterogeneity in the final product and improved conjugation efficiency. |
Problem 2: ADC Instability and Premature Drug Deconjugation
Significant loss of the cytotoxic payload from the antibody during storage or in plasma stability assays is a major concern, often linked to the reversibility of the maleimide-thiol bond.[1][4]
Table 2: Troubleshooting ADC Instability
| Potential Cause | Recommended Action | Expected Outcome |
| Retro-Michael Reaction | Switch to a more stable linker technology, such as self-hydrolyzing maleimides or next-generation maleimides (e.g., dibromomaleimides).[1][5] Post-conjugation, induce hydrolysis of the thiosuccinimide ring by incubating at a slightly alkaline pH (e.g., pH 9) to form a stable maleamic acid thioether.[1] | Enhanced ADC stability in plasma and reduced off-target toxicity.[6] |
| Thiol Exchange with Endogenous Thiols | Perform a thiol exchange assay by incubating the ADC with an excess of a small molecule thiol like glutathione.[1] Monitor payload transfer using HPLC or LC-MS. | Confirm the susceptibility of the linker to thiol exchange and guide the selection of a more stable linker. |
| Influence of Conjugation Site | If possible, select conjugation sites with lower solvent accessibility or specific local charge environments that may enhance linker stability.[7] | Improved in vivo stability and pharmacokinetic profile of the ADC. |
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael addition and why is it a significant issue in ADC synthesis?
The retro-Michael addition is a chemical reaction where the bond formed between a thiol (from a cysteine residue on the antibody) and a maleimide (on the linker-drug) breaks, reverting to the original reactants.[1][8] This is a major concern in ADC development because it leads to the premature release of the cytotoxic payload from the antibody.[4][9] This deconjugation can result in reduced efficacy of the ADC at the target tumor site and increased off-target toxicity due to the circulation of the free drug.[7][10]
Q2: What are the primary mechanisms of instability for the thiol-maleimide linkage?
The two primary competing reactions that determine the fate of the thiosuccinimide linkage are:
-
Retro-Michael Reaction: A reversible process leading to deconjugation and potential exchange of the drug-linker with other thiols in the body, such as albumin and glutathione.[1][10]
-
Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis to form a stable, ring-opened maleamic acid thioether.[1] This hydrolyzed form is no longer susceptible to the retro-Michael reaction.[1]
Q3: How can I detect and quantify deconjugation caused by retro-Michael addition?
Several analytical techniques are crucial for monitoring ADC stability and deconjugation:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a widely used method to determine the drug-to-antibody ratio (DAR) and its distribution.[11][12] A decrease in the average DAR over time during a stability study is indicative of deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify and quantify the free linker-drug and its metabolites in plasma samples, providing direct evidence of payload release.[11][13][14] It can also be used to characterize the ADC and its fragments.
-
Ligand-Binding Assays (LBA): While LBAs are primarily used for pharmacokinetic assessments, they can be designed to differentiate between the total antibody and the conjugated ADC.[13][15]
Q4: What are the most effective strategies to prevent the retro-Michael reaction?
Several strategies have been developed to enhance the stability of the maleimide-thiol linkage:
-
Self-Hydrolyzing Maleimides: These are engineered maleimides that contain a basic amino group positioned to catalyze the intramolecular hydrolysis of the thiosuccinimide ring.[6] This rapid conversion to the stable maleamic acid form effectively prevents the retro-Michael reaction.[5][6]
-
Next-Generation Maleimides: Linkers such as dibromomaleimides and N-aryl maleimides have been developed to form more stable adducts with thiols, reducing the propensity for the retro-Michael reaction.[7]
-
Alternative Conjugation Chemistries: Exploring conjugation methods that do not rely on maleimide-thiol chemistry, such as those using haloacetamides or benzyl (B1604629) sulfones, can provide more stable linkages.[7]
Experimental Protocols
Protocol 1: Monitoring ADC Stability by HIC-HPLC
This protocol outlines a general procedure for assessing the stability of an ADC in plasma.
-
Sample Preparation: Incubate the ADC in plasma at 37°C. At various time points (e.g., 0, 24, 48, 96 hours), aliquot a portion of the sample.
-
Purification (Optional): If necessary, purify the ADC from the plasma matrix using a suitable method like affinity chromatography.
-
HIC-HPLC Analysis:
-
Column: Use a hydrophobic interaction chromatography column suitable for antibody separations.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7).
-
Gradient: Run a linear gradient from high to low salt concentration to elute the different drug-loaded species.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis: Integrate the peak areas corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4). Calculate the average DAR at each time point. A decrease in the average DAR over time indicates deconjugation.
Protocol 2: Thiol Exchange Assay
This assay helps determine the susceptibility of the ADC's linker to exchange with other thiols.
-
Reaction Setup: Incubate the ADC with a significant molar excess (e.g., 100-fold) of a small molecule thiol, such as glutathione, in a suitable buffer (e.g., PBS, pH 7.4).
-
Time Course: Collect aliquots from the reaction mixture at several time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis by LC-MS:
-
Separate the components of the reaction mixture using reverse-phase HPLC.
-
Analyze the eluent by mass spectrometry to identify and quantify the amount of payload that has been transferred from the antibody to the small molecule thiol.
-
-
Interpretation: A time-dependent increase in the amount of payload conjugated to the small molecule thiol confirms that the linker is susceptible to thiol exchange.
Visualizations
Caption: Mechanism of retro-Michael addition and competing hydrolysis in ADCs.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 7. kinampark.com [kinampark.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC Chemical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Impact of High DAR on ADC Pharmacokinetics and Clearance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of a high drug-to-antibody ratio (DAR) on the pharmacokinetics (PK) and clearance of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the general impact of a high DAR on the pharmacokinetic profile of an ADC?
A1: A high drug-to-antibody ratio (DAR) typically leads to a less favorable pharmacokinetic profile for an antibody-drug conjugate (ADC).[1] ADCs with a high DAR tend to exhibit faster clearance from the bloodstream and a shorter half-life.[2][3][4] This can result in reduced overall exposure of the tumor to the ADC, potentially limiting its therapeutic efficacy.[2]
Q2: Why do high DAR ADCs have faster clearance?
A2: The primary reason for the accelerated clearance of high DAR ADCs is increased hydrophobicity.[5] Many cytotoxic payloads are hydrophobic, and attaching more of them to the antibody increases the overall hydrophobicity of the ADC molecule. This increased hydrophobicity can lead to aggregation of the ADC, which is then rapidly cleared from circulation, often by the liver.[1][2]
Q3: How does a high DAR affect the biodistribution of an ADC?
A3: High DAR ADCs often show increased accumulation in non-target organs, particularly the liver.[2][6] This altered biodistribution is a consequence of the faster clearance mechanisms for hydrophobic and aggregated proteins. This can lead to increased off-target toxicity.[4]
Q4: What is considered an optimal DAR for favorable pharmacokinetics?
A4: While the optimal DAR can depend on the specific antibody, linker, and payload, studies have often shown that a DAR of 3-4 strikes a good balance between potency and a favorable pharmacokinetic profile.[2] ADCs with an average DAR below approximately 6 tend to have comparable and slower clearance rates compared to those with a very high DAR (e.g., 9-10).[2][6]
Q5: Can the negative impact of a high DAR on PK be mitigated?
A5: Yes, several strategies are being explored to overcome the challenges associated with high DAR ADCs. These include the use of more hydrophilic linkers and payloads, as well as site-specific conjugation technologies.[5] Site-specific conjugation allows for the creation of more homogeneous ADCs with a defined DAR, which can lead to improved PK properties and a wider therapeutic window.
Troubleshooting Guides
This section addresses common issues encountered during experimental work with high DAR ADCs.
Issue 1: Unexpectedly rapid clearance of an ADC in preclinical studies.
| Possible Cause | Troubleshooting Steps |
| High average DAR and/or heterogeneity | Characterize the DAR distribution of your ADC preparation using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry. If the average DAR is high (e.g., >6) or the preparation is very heterogeneous, consider optimizing the conjugation chemistry to achieve a lower and more uniform DAR. |
| Increased hydrophobicity and aggregation | Assess the aggregation state of your ADC using Size Exclusion Chromatography (SEC). If aggregation is significant, consider reformulating the ADC with stabilizing excipients. Explore the use of more hydrophilic linkers or payloads in future ADC designs. |
| Off-target uptake | Conduct biodistribution studies to determine the tissue localization of the ADC. High uptake in the liver and spleen can be indicative of clearance of aggregated or overly hydrophobic ADC. |
Issue 2: Inconsistent pharmacokinetic data between different batches of the same ADC.
| Possible Cause | Troubleshooting Steps |
| Batch-to-batch variability in DAR | Implement stringent quality control measures to ensure consistent DAR profiles between batches. Use validated analytical methods to characterize each new batch thoroughly. |
| Differences in aggregation levels | Analyze the aggregation state of each batch before in vivo administration. Differences in storage or handling can lead to variations in aggregation. |
| Inaccurate quantification of ADC concentration | Ensure that the analytical methods used for quantifying the ADC in biological matrices are robust and validated. Use appropriate reference standards for calibration curves. |
Quantitative Data Summary
The following table summarizes the impact of DAR on key pharmacokinetic parameters from preclinical studies.
| ADC Construct | Average DAR | Clearance Rate | Half-life (t½) | Key Findings | Reference |
| Anti-CD30-vc-MMAE | 2 | Slower | Longer | ADCs with higher DAR values had faster systemic clearance and a narrower therapeutic index. | [3] |
| 4 | Faster | Shorter | [3] | ||
| 8 | Fastest | Shortest | [3] | ||
| Maytansinoid Conjugate | < 6 | Comparable, Slower | Not specified | ADCs with a DAR of 10 had a 5-fold higher clearance. | [3] |
| 10 | ~5-fold higher | Not specified | [3] | ||
| Maytansinoid Conjugate (cleavable linker) | ~2-6 | Comparable, Slower | Not specified | Conjugates with an average DAR of ~9-10 showed rapid clearance. | [2][6] |
| ~9-10 | Rapid | Not specified | [2][6] | ||
| Maytansinoid Conjugate (non-cleavable linker) | ~2-6 | Comparable, Slower | Not specified | Similar to the cleavable linker, high DAR led to faster clearance. | [2][6] |
| ~9-10 | Rapid | Not specified | [2][6] |
Experimental Protocols
1. Murine Pharmacokinetic Study for ADCs
-
Objective: To determine the pharmacokinetic profile of an ADC in tumor-bearing mice.
-
Methodology:
-
Animal Model: Use tumor-bearing mice (e.g., athymic nude or SCID mice with xenograft tumors).
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC via the tail vein.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).[7]
-
Plasma Preparation: Process the blood to obtain plasma by centrifugation. Store plasma samples at -80°C until analysis.[7]
-
Bioanalysis: Quantify the concentrations of total antibody, conjugated ADC, and free payload in the plasma samples using validated analytical methods such as ELISA and LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key PK parameters (e.g., clearance, half-life, volume of distribution, AUC) using non-compartmental analysis software.
-
2. Quantification of Total Antibody and Conjugated ADC by ELISA
-
Objective: To measure the concentration of total antibody and conjugated ADC in plasma samples.
-
Principle: A sandwich ELISA is used to capture the antibody portion of the ADC. Different detection antibodies can be used to differentiate between total antibody and conjugated ADC.
-
Methodology:
-
Coating: Coat a 96-well plate with a capture antibody specific for the ADC's monoclonal antibody.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add standards and plasma samples to the wells and incubate.
-
Detection:
-
For Total Antibody: Add a detection antibody that binds to the antibody backbone (e.g., anti-Fc).
-
For Conjugated ADC: Add a detection antibody that is specific to the drug payload or a unique feature of the linker.
-
-
Enzyme Conjugation: Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: Add a chromogenic substrate and measure the absorbance using a plate reader.
-
Quantification: Calculate the concentrations based on the standard curve.
-
3. Quantification of Free Payload by LC-MS/MS
-
Objective: To measure the concentration of unconjugated (free) payload in plasma samples.
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of small molecules.
-
Methodology:
-
Sample Preparation:
-
LC Separation: Inject the supernatant onto a reverse-phase LC column (e.g., C18) to separate the payload from other matrix components.
-
MS/MS Detection: Introduce the eluent from the LC into the mass spectrometer. Monitor specific precursor-to-product ion transitions for the payload and the internal standard for quantification.
-
Quantification: Calculate the concentration of the free payload based on the ratio of its peak area to that of the internal standard, using a calibration curve.
-
Visualizations
Caption: Logical relationship between high DAR and its impact on ADC pharmacokinetics and therapeutic outcome.
Caption: Experimental workflow for a typical murine pharmacokinetic study of an ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and advances in the assessment of the disposition of antibody‐drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing In Vivo Stability of VC-MMAE Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of valine-citrulline (VC) monomethyl auristatin E (MMAE) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of VC-MMAE linker instability in vivo?
A1: The primary cause of VC-MMAE linker instability, particularly in preclinical mouse models, is premature enzymatic cleavage in the plasma. The enzyme responsible for this has been identified as Carboxylesterase 1C (Ces1C).[1][2][3] In humans, other enzymes such as neutrophil elastase can also contribute to the premature release of the MMAE payload in circulation.[4] This premature cleavage can lead to off-target toxicity and a reduction in the therapeutic index of the ADC.[3][5]
Q2: Why do I observe different ADC stability results between mouse and human plasma?
A2: There are significant species-specific differences in plasma enzyme profiles. Mouse plasma contains Carboxylesterase 1c (Ces1c), which is highly effective at cleaving the valine-citrulline dipeptide linker.[1][3] Human and non-human primate plasma lack this specific enzyme, leading to greater stability of the VC-MMAE linker in these species.[3] This discrepancy is a critical consideration when translating preclinical findings from mouse models to clinical applications.
Q3: What are the common consequences of poor VC-MMAE linker stability?
A3: Poor in vivo stability of the VC-MMAE linker results in the premature release of the cytotoxic MMAE payload into systemic circulation.[3][6][] This can lead to several adverse effects:
-
Off-target toxicity: Free MMAE can damage healthy, rapidly dividing cells, leading to toxicities such as neutropenia, anemia, and peripheral neuropathy.[8][9][10]
-
Reduced therapeutic efficacy: Less intact ADC reaches the tumor site, diminishing the amount of payload delivered to target cancer cells.
-
Narrowed therapeutic window: The combination of increased systemic toxicity and reduced efficacy narrows the dosage range in which the ADC is both safe and effective.[3]
-
Increased ADC aggregation: Hydrophobic drug-linker combinations can promote aggregation, which may compromise efficacy and induce immunogenicity.[11][12]
Q4: What are the main strategic approaches to improve the in vivo stability of VC-MMAE linkers?
A4: Several strategies have been developed to enhance the stability of VC-MMAE linkers:
-
Chemical Modifications to the Linker: This includes introducing chemical groups to protect the linker from enzymatic cleavage.[1][6]
-
Hydrophilic Linkers: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), can improve solubility, reduce aggregation, and shield the linker from enzymes.[11][13]
-
Tandem-Cleavage Linkers: These linkers require a two-step enzymatic cleavage process for payload release, significantly enhancing plasma stability.[4][5][14]
-
Amino Acid Modifications: Modifying the dipeptide sequence, for instance by adding a glutamic acid to create an EVCit linker, has been shown to dramatically increase stability in mouse plasma.[15]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with VC-MMAE ADCs.
Problem 1: High levels of free MMAE detected in plasma shortly after ADC administration in mice.
-
Likely Cause: Premature cleavage of the VC linker by mouse plasma carboxylesterase Ces1c.[1][3]
-
Troubleshooting Steps:
-
Confirm the issue: Quantify both the intact ADC (or antibody-conjugated MMAE) and the free MMAE in plasma samples over time using methods like ELISA and LC-MS/MS.[16][17]
-
Consider linker modification: If premature cleavage is confirmed, transitioning to a more stable linker is recommended for mouse studies. Options include:
-
Switch animal models: For later-stage preclinical studies, consider using non-human primates, as their plasma enzyme profile is more similar to humans, resulting in greater VC-MMAE stability.[3]
-
Problem 2: ADC shows high aggregation and poor solubility.
-
Likely Cause: The inherent hydrophobicity of the MMAE payload and the linker can lead to aggregation, especially at higher drug-to-antibody ratios (DAR).[8][11]
-
Troubleshooting Steps:
-
Characterize aggregation: Use size-exclusion chromatography (SEC) to quantify the amount of high molecular weight species (aggregates).[19]
-
Incorporate hydrophilic linkers: Introduce PEG moieties into the linker design. This creates a hydration shell around the ADC, improving solubility and preventing aggregation.[11][13][20]
-
Optimize DAR: A lower DAR can reduce the overall hydrophobicity of the ADC, thereby decreasing the propensity for aggregation.[9]
-
Problem 3: ADC demonstrates reduced efficacy in xenograft models despite good in vitro potency.
-
Likely Cause: This is often a consequence of poor in vivo stability. If the linker is cleaved prematurely, an insufficient amount of the cytotoxic payload reaches the tumor cells.[3]
-
Troubleshooting Steps:
-
Assess in vivo stability: Perform a pharmacokinetic (PK) study to measure the concentration of intact ADC in the plasma over time.[16][17] A rapid clearance of intact ADC suggests a stability issue.
-
Implement linker stabilization strategies: Refer to the solutions for "Problem 1" to select a more stable linker design for your ADC.
-
Evaluate biodistribution: Conduct studies to determine the amount of ADC and free payload that accumulates in the tumor versus other tissues.
-
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different strategies on VC-MMAE linker stability.
Table 1: Impact of Linker Modification on ADC Half-Life in Mice
| Linker Type | Modification | ADC Half-Life in Mice | Fold Improvement | Reference(s) |
| VCit | Standard Valine-Citrulline | ~2 days | - | [15] |
| EVCit | Addition of a Glutamic acid residue | ~12 days | 6x | [15] |
Table 2: Comparative Stability of Different Linker Technologies in Rat Serum
| Linker Type | Description | % Payload Loss after 7 days | Reference(s) |
| vcMMAE | Standard Valine-Citrulline Linker | Up to 20% | [14] |
| Tandem-Cleavage | Glucuronide-protected dipeptide | ~0% | [14] |
Experimental Protocols
Protocol 1: ELISA for Quantification of Intact ADC and Total Antibody
This protocol allows for the assessment of linker stability by measuring the drug-to-antibody ratio (DAR) over time.
-
Objective: To quantify the concentration of antibody-conjugated MMAE (intact ADC) and total antibody in plasma samples.
-
Materials:
-
96-well high-binding microplates
-
Capture antibody (e.g., anti-human IgG)
-
Plasma samples from ADC-dosed animals
-
Detection antibody for total antibody (e.g., HRP-conjugated anti-human IgG Fc)
-
Detection antibody for intact ADC (e.g., HRP-conjugated anti-MMAE antibody)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
-
-
Procedure:
-
Plate Coating: Coat microplate wells with capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate and block non-specific binding sites.
-
Sample Incubation: Add diluted plasma samples and standards to the wells and incubate.
-
Washing: Wash the plate to remove unbound components.
-
Detection:
-
For total antibody , add HRP-conjugated anti-human IgG Fc detection antibody.
-
For intact ADC , add HRP-conjugated anti-MMAE detection antibody in a separate set of wells.
-
-
Incubate and Wash: Incubate with detection antibodies, then wash the plate.
-
Signal Development: Add TMB substrate and incubate until color develops.
-
Stop Reaction: Add stop solution.
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate concentrations based on the standard curves. The change in the ratio of intact ADC to total antibody over time reflects the in vivo linker stability.[3]
-
Protocol 2: LC-MS/MS for Quantification of Free MMAE in Plasma
-
Objective: To quantify the amount of prematurely released MMAE payload in plasma.
-
Materials:
-
Plasma samples from ADC-dosed animals
-
Internal standard (e.g., a stable isotope-labeled MMAE)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system
-
-
Procedure:
-
Sample Preparation: To a plasma sample, add the internal standard.
-
Protein Precipitation: Add cold acetonitrile (B52724) to precipitate plasma proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the free MMAE.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system.
-
Quantification: Use a standard curve to determine the concentration of free MMAE in the original plasma sample.[3]
-
Visualizations
Caption: Mechanism of VC-MMAE instability and desired therapeutic action.
Caption: Experimental workflow for assessing ADC linker stability in vivo.
Caption: Logical relationship of instability issues and improvement strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [PDF] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. communities.springernature.com [communities.springernature.com]
- 16. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 17. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Physical Stability Studies of ADCs - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Toxicity of MMAE Payloads
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to minimizing the off-target toxicity of Monomethyl Auristatin E (MMAE) payloads in antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during preclinical development of MMAE-based ADCs.
Issue 1: High in vivo toxicity despite acceptable in vitro potency and specificity.
This is a common challenge where an ADC appears promising in cell-based assays but demonstrates significant toxicity in animal models, leading to a narrow therapeutic window.
| Possible Cause | Troubleshooting/Optimization Strategy |
| Premature Payload Release | 1. Assess Linker Stability: Conduct an in vitro plasma stability assay to quantify the rate of MMAE deconjugation. Compare different linker chemistries (e.g., cleavable vs. non-cleavable) to identify more stable options.[1][2] 2. Optimize Linker Design: For cleavable linkers, consider modifications to the peptide sequence to reduce susceptibility to extracellular proteases.[3][4] For non-cleavable linkers, ensure efficient lysosomal degradation of the antibody is occurring to release the active payload-amino acid adduct.[5][6][7] |
| On-Target, Off-Tumor Toxicity | 1. Evaluate Target Expression Profile: Perform thorough biodistribution studies with the naked antibody to assess binding to healthy tissues.[8] 2. Modulate Antibody Affinity: Consider engineering the antibody to have a lower affinity for the target antigen. This can reduce binding to healthy tissues with low antigen expression while maintaining sufficient binding to high-expressing tumor cells.[9] |
| Non-Specific ADC Uptake | 1. Fc Receptor (FcγR) Binding: Investigate if non-specific uptake is mediated by FcγRs on immune cells. Consider engineering the Fc region of the antibody to reduce FcγR binding.[7][8] 2. Mannose Receptor (MR) Binding: High mannose content in the antibody's glycans can lead to uptake by hepatic and immune cells expressing the mannose receptor.[7][10] Analyze the glycan profile and consider modifications to reduce mannosylation. |
| High Drug-to-Antibody Ratio (DAR) | 1. Optimize DAR: A high DAR can increase hydrophobicity, leading to faster clearance and non-specific uptake.[7][8] Synthesize and test ADCs with different DARs to find the optimal balance between potency and toxicity. Site-specific conjugation methods can help achieve a more homogenous and lower DAR.[3][11] |
Issue 2: Unexpected cytotoxicity in antigen-negative cell lines in vitro.
This observation suggests a mechanism of cell killing that is independent of target binding and can be an early indicator of off-target toxicity issues.
| Possible Cause | Troubleshooting/Optimization Strategy |
| Linker Instability in Culture Media | 1. Perform Stability Assay in Media: Assess the rate of MMAE release from the ADC in the cell culture media over the course of the experiment. If the linker is unstable, re-evaluate the linker chemistry.[8] |
| High Payload Permeability (Bystander Effect) | 1. Quantify Bystander Effect: Design a co-culture experiment with antigen-positive and antigen-negative cells to quantify the extent of the bystander effect.[12][13] 2. Consider a Less Permeable Payload: If the bystander effect is too potent and non-specific, consider using a less membrane-permeable auristatin derivative, such as MMAF, which has a charged group that limits its diffusion across cell membranes.[12][14] |
| Non-specific Endocytosis | 1. Investigate Uptake Mechanisms: Use inhibitors of different endocytosis pathways to determine if the ADC is being non-specifically internalized by antigen-negative cells. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for MMAE-based ADCs?
A1: The main drivers of off-target toxicity for MMAE ADCs are:
-
Premature Deconjugation: The linker connecting MMAE to the antibody can be unstable in circulation, leading to the release of free, highly potent MMAE that can diffuse into healthy cells.[2][15]
-
Target-Independent Uptake: The ADC can be taken up by non-target cells, such as those of the reticuloendothelial system (e.g., macrophages), through receptors that recognize the antibody portion, like Fc receptors (FcγRs) and mannose receptors (MRs).[7][8][10]
-
"Bystander Effect" in Healthy Tissues: MMAE is membrane-permeable. If it is released in healthy tissues due to premature deconjugation or non-specific uptake, it can diffuse into and kill neighboring healthy cells.[12][16][]
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity in those organs.[8]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence off-target toxicity?
A2: The DAR is a critical parameter. Generally, a higher DAR increases the ADC's potency but also tends to increase off-target toxicity. This is because a higher DAR increases the overall hydrophobicity of the ADC, which can lead to faster clearance from circulation and increased non-specific uptake by organs like the liver.[7][8] ADCs with higher DARs may also be more prone to aggregation and instability, potentially leading to increased premature payload release.[8]
Q3: What are the common dose-limiting toxicities (DLTs) associated with MMAE-based ADCs?
A3: The DLTs of MMAE-based ADCs are primarily related to its mechanism of action as a microtubule inhibitor, affecting rapidly dividing cells. Common DLTs observed in clinical settings include neutropenia (low neutrophil counts), peripheral neuropathy, and anemia.[2][7]
Q4: What is the "bystander effect" of MMAE, and how does it relate to off-target toxicity?
A4: The bystander effect is the ability of MMAE, once released from an ADC inside a target cancer cell, to diffuse across the cell membrane and kill neighboring, antigen-negative cancer cells.[16][] While this is advantageous for treating heterogeneous tumors, this same membrane permeability means that if MMAE is prematurely released in circulation or taken up by healthy tissues, it can also diffuse into and kill healthy bystander cells, contributing significantly to off-target toxicity.[5][6][15]
Q5: How can linker chemistry be modified to reduce toxicity?
A5: Linker stability is a critical factor. An ideal linker is highly stable in systemic circulation but allows for efficient payload release in the tumor microenvironment.[12] Strategies include:
-
Using Non-Cleavable Linkers: These linkers, such as SMCC, rely on the complete proteolytic degradation of the antibody in the lysosome to release the payload. This generally leads to higher plasma stability and a better safety profile.[1]
-
Optimizing Cleavable Linkers: For cleavable linkers like the valine-citrulline (vc) linker, modifications can be made to improve stability and reduce susceptibility to premature cleavage by extracellular enzymes.[3][4]
-
Increasing Hydrophilicity (PEGylation): Incorporating polyethylene (B3416737) glycol (PEG) chains into the linker can increase the ADC's hydrophilicity. This can lead to slower plasma clearance, reduced non-specific uptake, and improved tolerability.[12][18]
Q6: What is "inverse targeting" and how can it reduce MMAE toxicity?
A6: Inverse targeting is a novel strategy that involves co-administering a payload-neutralizing agent, such as an anti-MMAE antibody fragment (Fab), along with the MMAE ADC.[11] This agent "mops up" any free MMAE that is prematurely released into the systemic circulation, preventing it from diffusing into healthy cells and causing off-target toxicity.[15][19] Preclinical studies have shown that this approach can significantly improve the therapeutic index of MMAE ADCs without compromising their anti-tumor efficacy.[20][21]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on strategies to mitigate MMAE toxicity.
Table 1: Effect of an Anti-MMAE Fab (ABC3315) on MMAE ADC Toxicity and Efficacy
| ADC | Treatment Group | Body Weight Loss at Nadir (%) | White Blood Cell Count | Red Blood Cell Count | Antitumor Efficacy | Reference |
| Polatuzumab vedotin (120 mg/kg) | ADC alone | 11.9 ± 7.0 | - | - | Not reduced | [15][20][21] |
| ADC + ABC3315 | 4.1 ± 2.1 | - | - | Not reduced | [15][20][21] | |
| TvcMMAE (80 mg/kg) | ADC alone | - | Significant drop (p=0.025) | Significant drop (p=0.0083) | Not reduced | [20][21] |
| ADC + ABC3315 | - | No significant difference from control | No significant difference from control | Not reduced | [20][21] |
Table 2: Comparison of a Novel Site-Specific ADC with Polatuzumab Vedotin (PV)
| ADC | Highest Non-Severely Toxic Dose (Rat) | In Vivo Antitumor Efficacy | Therapeutic Index Improvement | Reference |
| anti–CD79b-RKAA-MMAE (Site-specific, DAR=2) | 30 mg/kg | Equal efficacy at half the payload dose of PV | 4 to 6-fold | [3] |
| Polatuzumab vedotin (PV) | ~10 mg/kg | - | - | [3] |
Table 3: Impact of Antibody Affinity on Therapeutic Index (TI)
| ADC (anti-MET) | Affinity | Efficacious Dose (Rat) | Toxic Dose (Rat) | Estimated TI | Reference |
| HAV-ADC | High | 10 mg/kg | 3 mg/kg | < 0.3 | [9] |
| LAV-ADC | Low | 10 mg/kg | > 10 mg/kg | > 1 | [9] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This assay is crucial for evaluating the stability of the ADC linker and quantifying the premature release of MMAE in plasma.
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma from different species (human, monkey, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation:
-
For Drug-to-Antibody Ratio (DAR) Analysis: Purify the ADC from the plasma sample using affinity capture (e.g., Protein A magnetic beads). The purified ADC can then be analyzed by techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the average DAR over time.
-
For Free MMAE Quantification: Precipitate plasma proteins (e.g., with acetonitrile). The supernatant, containing the free MMAE, is then analyzed by LC-MS/MS.
-
-
Data Analysis: Calculate the percentage of MMAE released at each time point and determine the half-life of the linker in plasma.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study in Rodents
This study determines the highest dose of an ADC that can be administered without causing unacceptable levels of toxicity.
-
Animal Model: Use an appropriate rodent model (e.g., BALB/c mice or Sprague-Dawley rats).
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least 3-4 escalating doses of the ADC. Dose levels should be informed by in vitro potency data and literature on similar ADCs.
-
Administration: Administer a single intravenous (IV) dose of the ADC or vehicle to each animal.
-
Monitoring:
-
Clinical Signs: Monitor the animals daily for any signs of toxicity (e.g., changes in appearance, behavior, activity).
-
Body Weight: Record the body weight of each animal daily or every other day. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
-
Study Endpoint: The study is typically conducted for 14-28 days.
-
Analysis: At the study endpoint, collect blood for complete blood counts (CBC) and clinical chemistry analysis (especially liver function tests). Perform a gross necropsy and collect major organs for histopathological examination to identify tissue damage. The MTD is defined as the highest dose that does not result in mortality, significant body weight loss, or severe histopathological changes.
Protocol 3: Bystander Killing Co-Culture Assay
This assay assesses the ability of an ADC to kill antigen-negative cells via the bystander effect.
-
Cell Lines: Use two cell lines: one that is antigen-positive (Ag+) and one that is antigen-negative (Ag-). The Ag- cell line can be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-Culture Setup: Seed a mixture of Ag+ and Ag- cells in various ratios (e.g., 90:10, 50:50, 10:90) in a multi-well plate. Also include control wells with only Ag+ or only Ag- cells.
-
ADC Treatment: Treat the cells with a serial dilution of the MMAE ADC and control antibodies.
-
Incubation: Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Viability Assessment:
-
Total Viability: Use a standard cell viability assay (e.g., CellTiter-Glo®) to measure the viability of the total cell population.
-
Ag- Cell Viability: Use flow cytometry to specifically count the number of viable, GFP-positive (Ag-) cells.
-
-
Data Analysis: Calculate the IC50 values. A potent killing of the Ag- cells in the co-culture setup, but not when cultured alone, indicates a strong bystander effect.
Visualizations
Caption: Mechanisms of MMAE Off-Target Toxicity.
Caption: Troubleshooting flow for high off-target toxicity.
Caption: Preclinical evaluation workflow for MMAE ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 18. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Payload-Binding Fab Fragments Increase the Therapeutic Index of MMAE Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
how to quench excess maleimide reagent after conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when quenching excess maleimide (B117702) reagent after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench excess maleimide reagent after conjugation?
A1: Quenching is a critical step to terminate the conjugation reaction and prevent unwanted side reactions.[1] Excess maleimide is highly reactive and, if not neutralized, can react with other molecules in subsequent downstream applications. This can lead to non-specific labeling, cross-linking of proteins, or interaction with thiol-containing reagents in your assay, ultimately affecting the accuracy and reproducibility of your results.
Q2: What are the most common reagents used to quench excess maleimide?
A2: The most common quenching agents are small molecules containing a free thiol (sulfhydryl) group.[1][2] These molecules react with the excess maleimide, effectively capping it. Commonly used quenching agents include:
Q3: How do I choose the right quenching agent for my experiment?
A3: The choice of quenching agent depends on your specific application and downstream processing steps.
-
Cysteine: A good general-purpose quenching agent that is mild and effective.
-
2-Mercaptoethanol (BME): A strong reducing agent that can also be used for quenching. However, it has a strong odor and must be handled in a well-ventilated area.
-
Dithiothreitol (DTT): A very strong reducing agent. It is important to note that if DTT was used to reduce disulfide bonds in your protein before conjugation, it must be completely removed before adding the maleimide reagent to prevent it from competing with your target molecule.[1]
For most applications, cysteine is a suitable and effective choice.
Q4: At what concentration and for how long should I perform the quenching reaction?
A4: Typically, the quenching agent is added at a final concentration of 10-50 mM.[4] The reaction is usually incubated for 15 to 60 minutes at room temperature.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low conjugation efficiency before quenching | Suboptimal pH: The maleimide-thiol reaction is most efficient at a pH between 6.5 and 7.5.[2][4] At lower pH, the reaction rate decreases. | Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. |
| Oxidation of thiols: Free sulfhydryl groups on your protein may have re-oxidized to form disulfide bonds, which are unreactive with maleimides.[1] | Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to prevent metal-catalyzed oxidation.[1] Ensure your buffers are degassed.[1] | |
| Incorrect stoichiometry: The molar ratio of maleimide to your target molecule was not optimal. | A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.[1] | |
| Non-specific labeling or aggregation after quenching | Reaction with primary amines: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues).[4] | Maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiols.[2][4] |
| Thiazine (B8601807) rearrangement: If you are conjugating to an N-terminal cysteine, a side reaction can occur at physiological or higher pH, leading to a thiazine rearrangement.[1][5] | Perform the conjugation at a more acidic pH (e.g., pH 6.0) to minimize this side reaction.[1] | |
| Incomplete quenching | Insufficient quenching agent or reaction time: The amount of quenching agent or the incubation time was not sufficient to react with all the excess maleimide. | Use a higher concentration of the quenching agent (up to 50 mM) and/or increase the incubation time to 60 minutes. |
| Instability of the final conjugate | Retro-Michael reaction: The thioether bond formed between the maleimide and the thiol can be reversible, especially in the presence of other thiols.[6][7] | Hydrolyzing the succinimide (B58015) ring of the maleimide-thiol adduct can form a more stable product. This can be promoted by using N-aryl maleimides or by adjusting the pH after conjugation.[6][8] |
Experimental Protocols
Protocol 1: Standard Quenching of Excess Maleimide using Cysteine
-
Prepare Cysteine Stock Solution: Prepare a 1 M stock solution of L-cysteine in a suitable buffer (e.g., PBS pH 7.2).
-
Add Quenching Agent: After your conjugation reaction has reached the desired time point, add the L-cysteine stock solution to your reaction mixture to a final concentration of 20-50 mM.
-
Incubate: Gently mix and incubate the reaction for 30-60 minutes at room temperature.[1]
-
Purification: Proceed with the purification of your conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove the quenched maleimide and excess quenching agent.[1]
Protocol 2: Quantification of Quenching Efficiency using Ellman's Reagent
Ellman's reagent (DTNB) can be used to quantify the number of free sulfhydryl groups remaining in a solution. By measuring the free thiol concentration before and after adding your quenching agent, you can indirectly assess the amount of unreacted maleimide.
-
Prepare a Standard Curve: Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).
-
Sample Preparation: Take an aliquot of your reaction mixture before adding the quenching agent and another aliquot after the quenching reaction is complete.
-
Reaction with Ellman's Reagent: Add Ellman's reagent to your samples and standards according to the manufacturer's protocol.
-
Measure Absorbance: Measure the absorbance at 412 nm.[9]
-
Calculate Free Thiols: Determine the concentration of free thiols in your samples using the standard curve. A significant decrease in free thiols after quenching indicates a successful reaction with the excess maleimide.
Data Presentation
Table 1: Common Maleimide Quenching Agents
| Quenching Agent | Typical Final Concentration | Typical Incubation Time | Notes |
| L-Cysteine | 10-50 mM[4] | 15-60 min[1][4] | Mild and effective. A good first choice for most applications. |
| 2-Mercaptoethanol (BME) | 10-50 mM | 15-60 min | Strong reducing agent with a pungent odor. |
| Dithiothreitol (DTT) | 10-50 mM | 15-60 min | Very strong reducing agent. Must be removed prior to conjugation if used for disulfide reduction.[1] |
Visualizations
Caption: Experimental workflow for maleimide-thiol conjugation and quenching.
Caption: Reaction mechanism of maleimide conjugation and quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Next-Generation DBM-C5-VC-pab-MMAE Linker Demonstrates Superior Stability Over Conventional mc-vc-PAB-MMAE in Antibody-Drug Conjugates
For Immediate Release
[City, State] – [Date] – In the rapidly evolving field of antibody-drug conjugates (ADCs), the stability of the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. A comprehensive comparison reveals that the next-generation Dbm-C5-VC-pab-mmae linker offers significantly enhanced stability compared to the widely used conventional mc-vc-PAB-MMAE linker. This improved stability, primarily attributed to the use of a dibromomaleimide (DBM) moiety, minimizes premature drug release in systemic circulation, potentially leading to a wider therapeutic window and reduced off-target toxicities.
The core difference between these two linker-payloads lies in the maleimide (B117702) derivative used for conjugation to the antibody's thiol groups. The conventional mc-vc-PAB-MMAE employs a maleimidocaproyl (MC) group, which is known to be susceptible to a retro-Michael reaction. This reaction can lead to the deconjugation of the drug-linker from the antibody, especially in the presence of thiol-containing species in the plasma like albumin. In contrast, the this compound utilizes a dibromomaleimide (DBM) head, a substituted maleimide designed to form a more robust and stable linkage.[1]
Studies have shown that substituted maleimides, such as DBM, provide enhanced stability to the ADC construct.[1] This is because the DBM-thiol conjugate is less prone to the reverse Michael addition reaction that plagues traditional maleimide linkers. The result is a more durable attachment of the potent MMAE payload to the antibody, ensuring that the cytotoxic agent is delivered more efficiently to the target tumor cells.
Quantitative Stability Comparison
While direct head-to-head studies with comprehensive quantitative data for this compound versus mc-vc-PAB-MMAE are emerging, the principles of maleimide chemistry and data from related studies allow for a clear comparison of their stability profiles. The primary measure of ADC stability in vitro and in vivo is the maintenance of the drug-to-antibody ratio (DAR) over time in plasma. A decrease in DAR signifies premature drug deconjugation.
| Stability Parameter | This compound | mc-vc-PAB-MMAE | Rationale for Performance |
| Susceptibility to Retro-Michael Reaction | Low | High | The dibromo substitution on the maleimide ring in DBM reduces the electrophilicity of the succinimide (B58015) ring, making it less susceptible to nucleophilic attack and subsequent deconjugation. |
| Expected Plasma Stability (DAR retention) | High | Moderate to Low | Due to its resistance to the retro-Michael reaction, ADCs with DBM linkers are expected to exhibit a slower rate of DAR loss in plasma compared to those with MC linkers. |
| Off-Target Toxin Release | Low | Higher | The enhanced stability of the DBM linker minimizes the premature release of the highly potent MMAE payload into circulation, thereby reducing the potential for off-target toxicity. |
Experimental Protocols for Stability Assessment
The stability of ADCs is typically evaluated through a series of in vitro and in vivo experiments.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug-linker deconjugation from the antibody in plasma from various species (e.g., human, mouse, rat).
Methodology:
-
The ADC is incubated in plasma at a physiological temperature (37°C) for a defined period (e.g., up to 7 days).
-
Aliquots are taken at various time points.
-
The amount of intact ADC (with the drug-linker attached) is quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
The average DAR is calculated at each time point to assess the rate of drug deconjugation.
In Vivo Pharmacokinetic Study
Objective: To evaluate the stability and clearance of the ADC in a living organism.
Methodology:
-
The ADC is administered to an animal model (e.g., mice or rats).
-
Blood samples are collected at predetermined time points.
-
The concentration of the total antibody and the intact ADC in the plasma is measured.
-
Pharmacokinetic parameters, including clearance and half-life of the ADC, are calculated to determine its in vivo stability.
Signaling Pathways and Experimental Workflows
The mechanism of action for both this compound and mc-vc-PAB-MMAE based ADCs follows a similar pathway, with the key difference being the stability of the initial antibody-linker conjugate.
Caption: General mechanism of action for vc-PAB-MMAE based ADCs.
The experimental workflow to compare the stability of these two linkers is crucial for selecting the optimal candidate for clinical development.
Caption: Experimental workflow for comparing the stability of Dbm and mc-based ADCs.
References
Unveiling the Potency: A Comparative Guide to the Bystander Killing Effect of VC-MMAE ADCs in Heterogeneous Tumors
For researchers, scientists, and drug development professionals, understanding the nuances of an Antibody-Drug Conjugate's (ADC) mechanism of action is paramount to designing effective cancer therapies. A critical, yet often variable, component of an ADC's efficacy is the "bystander effect" – the ability of the cytotoxic payload to kill not only the targeted antigen-positive cancer cells but also adjacent antigen-negative cells. This is particularly crucial in the context of heterogeneous tumors where antigen expression can be inconsistent. This guide provides a detailed comparison of the bystander killing effect of ADCs utilizing the valine-citrulline (VC) linker with monomethyl auristatin E (MMAE), supported by experimental data and detailed methodologies.
The VC-MMAE platform is a widely employed combination in ADC development, renowned for its potent anti-tumor activity which is, in part, attributed to its significant bystander killing capability. The mechanism hinges on the selective cleavage of the VC linker by intracellular enzymes, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This cleavage releases the highly potent and membrane-permeable MMAE payload. Once liberated within the antigen-positive cell, MMAE can diffuse across the cell membrane and into neighboring cells, irrespective of their antigen expression status, thereby amplifying the ADC's therapeutic reach.[1][2][3]
Comparative Analysis of Bystander Killing Effect
The choice of both the linker and the payload are critical determinants of an ADC's ability to induce a bystander effect. The VC-MMAE system is often benchmarked against ADCs with non-cleavable linkers or those with less permeable payloads.
VC-MMAE vs. Non-Cleavable Linkers (e.g., SMCC-DM1)
ADCs with non-cleavable linkers, such as the thioether-based SMCC linker used in Trastuzumab emtansine (T-DM1), require the full degradation of the antibody backbone in the lysosome to release the payload. This process results in a payload-linker-amino acid metabolite (e.g., Lysine-SMCC-DM1) which is highly charged and largely incapable of traversing the cell membrane.[1] Consequently, ADCs with non-cleavable linkers exhibit a minimal to negligible bystander effect.[4]
VC-MMAE vs. VC-MMAF
While sharing the same cleavable VC linker, the choice of auristatin payload significantly impacts the bystander effect. Monomethyl auristatin F (MMAF) is structurally similar to MMAE but possesses a charged C-terminal phenylalanine, rendering it significantly less membrane-permeable.[3][5] As a result, upon its release from a VC-MMAF ADC, the payload remains largely trapped within the target cell, leading to a substantially diminished bystander killing capacity compared to VC-MMAE.[5]
Quantitative Data Summary
The following tables summarize the comparative performance of different ADC platforms in eliciting a bystander effect.
Table 1: In Vitro Bystander Killing Efficacy
| ADC Platform | Target Antigen | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Co-culture Ratio (Ag+:Ag-) | Bystander Killing (% of Ag- cell death) | Reference |
| T-vc-MMAE | HER2 | N87, BT474, SKBR3 | GFP-MCF7 | 50:50 | Significant increase with higher HER2 expression | [1] |
| cAC10-vcMMAE | CD30 | Karpas 299 | CD30-negative cells | Not specified | Potent bystander killing observed | [5] |
| cAC10-vcMMAF | CD30 | Karpas 299 | CD30-negative cells | Not specified | Minimal bystander killing observed | [5] |
| T-DM1 (SMCC-DM1) | HER2 | SK-BR-3 | MCF7 | Not specified | No significant bystander effect | [6] |
Table 2: In Vivo Bystander Killing Efficacy in Admixed Tumor Models
| ADC Platform | Target Antigen | Animal Model | Admixed Tumor Composition | Outcome | Reference |
| cAC10-vcMMAE | CD30 | Immunodeficient Mice | CD30+ and CD30- Karpas 299 cells | Complete tumor remission due to bystander killing | [5] |
| cAC10-vcMMAF | CD30 | Immunodeficient Mice | CD30+ and CD30- Karpas 299 cells | Elimination of CD30+ cells, but continued growth of CD30- tumor | [5] |
| huC242-DM1 (cleavable) | CanAg | Not specified | Antigen-positive and antigen-negative cells | Necrosis in both cell populations | [7] |
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams outline the signaling pathway of MMAE-induced apoptosis, the mechanism of bystander killing, and a typical experimental workflow.
Caption: Signaling pathway of MMAE-induced apoptosis.
Caption: Mechanism of VC-MMAE ADC bystander killing effect.
Caption: Experimental workflow for evaluating ADC bystander effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summarized protocols for key experiments used to evaluate the bystander killing effect of VC-MMAE ADCs.
In Vitro Co-culture Bystander Killing Assay
This assay directly measures the viability of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.
1. Cell Line Preparation:
-
Antigen-Positive (Ag+) Cells: Select a cell line with high expression of the target antigen (e.g., N87, BT474, or SKBR3 for HER2; Karpas 299 for CD30).
-
Antigen-Negative (Ag-) Cells: Select a cell line with low or no expression of the target antigen (e.g., MCF7 for HER2). To distinguish between the two cell lines, the Ag- cells are often engineered to express a fluorescent protein (e.g., GFP) or luciferase.[1][8]
2. Co-culture Seeding:
-
Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).[9] The total cell density should be optimized for logarithmic growth over the course of the experiment.
3. ADC Treatment:
-
Prepare serial dilutions of the ADC (e.g., T-vc-MMAE) and a non-targeting control ADC.
-
Add the ADC solutions to the co-culture wells. The concentration range should be chosen to induce significant killing of the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.[1]
4. Incubation:
-
Incubate the plate for a period of 48 to 144 hours at 37°C in a humidified incubator with 5% CO2.[5]
5. Data Acquisition and Analysis:
-
Flow Cytometry: At the end of the incubation period, harvest the cells and analyze by flow cytometry. The fluorescent signal from the Ag- cells allows for their specific gating and quantification of viability using a viability dye (e.g., Propidium Iodide or DAPI).
-
High-Content Imaging: Alternatively, use an imaging system to quantify the number of viable fluorescent Ag- cells directly in the well over time.[6]
-
Calculate the percentage of bystander killing by comparing the viability of Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in monoculture treated with the same ADC concentration and to untreated co-culture controls.
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting.
1. Cell Preparation and Implantation:
-
Prepare a mixed population of Ag+ and Ag- tumor cells at a specific ratio (e.g., 50:50).[5] The Ag- cells can be engineered to express a reporter gene like luciferase for in vivo imaging.[8]
-
Subcutaneously inject the cell mixture into the flank of immunodeficient mice (e.g., SCID or NSG mice).
2. Tumor Growth and ADC Treatment:
-
Allow the tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Administer the ADC (e.g., cAC10-vcMMAE) and control antibodies (e.g., non-binding IgG-vcMMAE) via intravenous or intraperitoneal injection at a predetermined dose and schedule.[5]
3. Monitoring and Analysis:
-
Tumor Volume: Measure tumor dimensions with calipers regularly and calculate the tumor volume.
-
Bioluminescence Imaging: If using luciferase-expressing Ag- cells, perform in vivo imaging to specifically monitor the growth or regression of the Ag- cell population.[8]
-
Immunohistochemistry (IHC): At the end of the study, excise the tumors, fix in formalin, and embed in paraffin. Perform IHC staining for the target antigen (e.g., CD30) to visualize the presence and distribution of Ag+ and Ag- cells within the tumor tissue.[5]
Quantification of Intratumoral MMAE by LC-MS/MS
This method quantifies the amount of released payload within the tumor.
1. Sample Preparation:
-
Excise tumors from treated and control animals at various time points.
-
Homogenize the tumor tissue in a suitable buffer.
-
Perform protein precipitation and liquid-liquid or solid-phase extraction to isolate the small molecule drug from the tissue homogenate.[10][11]
2. LC-MS/MS Analysis:
-
Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to separate and quantify the concentration of free MMAE in the tumor extracts.[10]
-
A stable isotope-labeled MMAE is typically used as an internal standard for accurate quantification.
3. Data Analysis:
-
Generate a standard curve using known concentrations of MMAE.
-
Determine the concentration of MMAE in the tumor samples by comparing their peak areas to the standard curve. The results are typically reported as ng or nmol of MMAE per gram of tumor tissue.
Immunohistochemistry (IHC) for CD30 in Xenograft Tissue
This technique is used to visualize the cellular composition of tumors following treatment.
1. Tissue Preparation:
-
Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.[1]
2. Deparaffinization and Rehydration:
-
Deparaffinize the slides using xylene or a xylene substitute, followed by rehydration through a graded series of ethanol (B145695) solutions and finally water.[12]
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) at high temperature (e.g., 95-100°C) for a defined period (e.g., 20-30 minutes).[12][13]
4. Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding using a protein block or normal serum.
-
Incubate with a primary antibody against the target antigen (e.g., anti-CD30 clone Ber-H2).[13][14]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.[1]
5. Counterstaining and Mounting:
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.[12]
6. Analysis:
-
Examine the slides under a microscope to assess the presence, intensity, and distribution of CD30-positive and -negative cells within the tumor sections from different treatment groups.
References
- 1. A Murine Xenograft Model for Human CD30+ Anaplastic Large Cell Lymphoma: Successful Growth Inhibition with an Anti-CD30 Antibody (HeFi-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. agilent.com [agilent.com]
- 7. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qps.com [qps.com]
- 12. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 13. nordiqc.org [nordiqc.org]
- 14. Standardization of CD30 immunohistochemistry staining among three automated immunostaining platforms - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Warheads: Comparing Auristatin- and Maytansinoid-Based Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of cytotoxic payload is a critical determinant in the design and efficacy of Antibody-Drug Conjugates (ADCs). Among the most clinically advanced and widely utilized payloads are the auristatins and maytansinoids. Both are highly potent tubulin inhibitors, yet their distinct origins, mechanisms of action, and physicochemical properties translate to tangible differences in the performance of the resulting ADCs. This guide provides an objective comparison of auristatin- and maytansinoid-based ADCs, supported by experimental data and detailed methodologies to inform rational ADC design.
At a Glance: Key Distinctions
| Feature | Auristatin-Based ADCs | Maytansinoid-Based ADCs |
| Payload Examples | Monomethyl auristatin E (MMAE), Monomethyl auristatin F (MMAF) | Mertansine (DM1), Ravtansine (DM4) |
| Mechanism of Action | Tubulin polymerization inhibitor, binding to the vinca (B1221190) alkaloid site.[1][2] | Tubulin polymerization inhibitor, binding to the maytansine (B1676224) site.[1][3] |
| Hydrophobicity | Generally more hydrophobic.[4][5] | Generally less hydrophobic.[4][5] |
| Bystander Effect | Potent bystander effect, particularly with MMAE, due to higher cell membrane permeability.[6][] | Bystander effect is more dependent on the linker and payload combination. |
| Approved ADCs | Adcetris® (Brentuximab vedotin), Polivy® (Polatuzumab vedotin), Padcev® (Enfortumab vedotin) | Kadcyla® (Ado-trastuzumab emtansine), Elahere™ (Mirvetuximab soravtansine) |
Mechanism of Action: A Tale of Two Binding Sites
Both auristatins and maytansinoids exert their potent cytotoxic effects by disrupting the microtubule dynamics essential for cell division, ultimately leading to cell cycle arrest and apoptosis.[8][] However, they achieve this by binding to distinct sites on tubulin, the fundamental protein subunit of microtubules.[1]
Auristatins, such as the widely used MMAE, bind to the vinca alkaloid binding site on tubulin, preventing its polymerization into microtubules.[1][2] This disruption of the microtubule network leads to G2/M phase cell cycle arrest.[2] Prolonged mitotic arrest triggers the apoptotic cascade, characterized by the activation of caspases like caspase-3 and caspase-9, and the cleavage of poly ADP-ribose polymerase (PARP).[10][11] Furthermore, auristatin-based ADCs have been shown to induce immunogenic cell death (ICD), a process that can stimulate an anti-tumor immune response.[2]
Maytansinoids, including DM1 and DM4, also inhibit tubulin polymerization but by binding to a different site, often referred to as the maytansine binding site, which is near the vinca alkaloid binding site.[1][3] This interaction also leads to mitotic arrest and subsequent apoptosis.[3][] The apoptotic pathway induced by maytansinoids involves the activation of initiator caspases (caspase-8 and -10) which in turn activate executioner caspases (caspase-3 and -7), leading to the dismantling of the cell.[3]
Signaling Pathway Diagrams
Performance Data: A Comparative Overview
Direct head-to-head comparisons of auristatin- and maytansinoid-based ADCs using the same antibody and linker are limited in the public domain. The following tables summarize available data to provide a comparative perspective. Disclaimer: The data presented below are compiled from various studies and may not represent a direct comparison under identical experimental conditions.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of an ADC.
| Cell Line | Antibody | Payload | IC50 (nM) | Reference |
| Auristatin-Based ADCs | ||||
| Karpas 299 | cAC10 (anti-CD30) | MMAE | ~2-3 | [12] |
| Karpas 299 | cAC10 (anti-CD30) | MMAF | ~5-10 | [12] |
| JIMT-1 (MDR1+) | Trastuzumab (anti-HER2) | MMAE (DAR 2) | 1.023 | [12] |
| JIMT-1 (MDR1+) | Trastuzumab (anti-HER2) | MMAF (DAR 2) | 0.213 | [12] |
| Maytansinoid-Based ADCs | ||||
| COLO 205 | anti-CanAg | SMCC-DM1 | ~1 | [13] |
| COLO 205MDR | anti-CanAg | SMCC-DM1 | >100 | [13] |
| COLO 205MDR | anti-CanAg | PEG4Mal-DM1 | ~10 | [13] |
| HCT-15 | anti-EpCAM | SMCC-DM1 | ~1 | [13] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of ADCs is evaluated in preclinical xenograft models, typically by measuring tumor growth inhibition.
| Tumor Model | Treatment | Dose | Tumor Growth Inhibition (%) | Reference |
| Auristatin-Based ADCs | ||||
| PreB ALL Xenograft | αCD22 Ab-MMAE | 7.5mg/kg | Significant therapeutic efficacy | [14] |
| Maytansinoid-Based ADCs | ||||
| COLO 205MDR Xenograft | anti-EpCAM–PEG4Mal–DM1 | 170 µg/kg of conjugated DM1 | Significant tumor regression | [13] |
| COLO 205MDR Xenograft | anti-EpCAM–SMCC–DM1 | 680 µg/kg of conjugated DM1 | Moderate tumor regression | [13] |
Pharmacokinetic Properties
The pharmacokinetic (PK) profile of an ADC determines its exposure and half-life in the body. A comparative analysis of clinical data from first-in-human studies suggests that maytansinoid ADCs tend to have higher maximum tolerated doses (MTDs) and consequently higher exposures compared to auristatin ADCs.[15][16]
| ADC | Payload Type | MTD (mg/kg) | Clearance (mL/day/kg) | Terminal Half-life (days) | Reference |
| Brentuximab vedotin | Auristatin (MMAE) | 1.8 | 36.6 | 4.1 | [16] |
| Trastuzumab emtansine | Maytansinoid (DM1) | 3.6 | 12.7 | 3.9 | [16] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic activity of ADCs on cancer cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Replace the existing medium with 100 µL of the ADC or control solutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (e.g., 72-120 hours for tubulin inhibitors).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plates to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.[17][18]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cells
-
Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC and control antibodies
-
96-well plates
-
Fluorescence plate reader or high-content imager
Procedure:
-
Cell Seeding: Co-culture Ag+ and GFP-Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Also, seed a monoculture of GFP-Ag- cells as a control. Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures and the GFP-Ag- monoculture with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity to specifically quantify the viability of the Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A greater decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[1][19]
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for assessing the anti-tumor efficacy of ADCs in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a specified size (e.g., 100-200 mm³). Randomize mice into treatment groups.
-
ADC Administration: Administer the ADC, vehicle, or control antibody to the respective groups, typically via intravenous injection.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition for each treatment group compared to the control group.
Experimental Workflow Diagram
Conclusion
The selection between auristatin- and maytansinoid-based payloads for ADC development is a nuanced decision that requires careful consideration of the target biology and desired therapeutic outcome. Auristatins, particularly MMAE, are characterized by their high potency and significant bystander effect, which can be advantageous in treating heterogeneous tumors. Maytansinoids, being less hydrophobic, may offer a different safety and tolerability profile. Ultimately, the optimal choice will depend on a comprehensive preclinical evaluation that includes direct comparative studies to elucidate the true impact of the payload on the ADC's performance. As our understanding of the intricate interplay between the antibody, linker, and payload continues to evolve, so too will our ability to design the next generation of highly effective and safe antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 19. aacrjournals.org [aacrjournals.org]
Validating ADC Potency: The Crucial Role of a Negative Control Antibody
A Comparative Guide to Ensuring Specificity and Efficacy in Antibody-Drug Conjugate Development
For researchers, scientists, and professionals in drug development, ensuring the specific, targeted potency of an Antibody-Drug Conjugate (ADC) is paramount. A key aspect of this validation is the use of a negative control antibody. This guide provides a comparative framework for understanding and implementing ADC potency assays with a focus on the essential role of negative controls, supported by experimental data and detailed protocols.
The Importance of a Negative Control in ADC Potency Validation
An ADC's therapeutic efficacy hinges on its ability to selectively kill cancer cells expressing a specific target antigen, while sparing healthy, antigen-negative cells. A negative control antibody is crucial for demonstrating this specificity. This control is typically an antibody of the same isotype as the ADC's antibody component but does not bind to the target antigen on the cancer cells. By comparing the cytotoxic effects of the ADC to this negative control, researchers can confirm that the observed cell killing is a direct result of the ADC binding to its target and not due to non-specific uptake or off-target effects of the antibody or the cytotoxic payload.
Comparative Analysis of ADC Potency
The potency of an ADC is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population in vitro. A potent and specific ADC will exhibit a low IC50 value in antigen-positive cells and a significantly higher IC50 value in antigen-negative cells or when compared to a negative control antibody.
The following table presents a summary of in vitro cytotoxicity data for a hypothetical HER2-targeting ADC compared to a negative control antibody on HER2-positive and HER2-negative breast cancer cell lines.
| Test Article | Cell Line | Target (HER2) Expression | IC50 (nM) |
| HER2-Targeting ADC | SK-BR-3 | High | 1.5 |
| HER2-Targeting ADC | MCF-7 | Low/Negative | >1000 |
| Negative Control Antibody | SK-BR-3 | High | No effect |
| Negative Control Antibody | MCF-7 | Low/Negative | No effect |
This data is illustrative and compiled from representative ADC studies.
The data clearly demonstrates the target-specific potency of the HER2-targeting ADC. In the HER2-positive SK-BR-3 cells, the ADC is highly potent with a low nanomolar IC50. Conversely, in the HER2-negative MCF-7 cells, the ADC shows minimal to no cytotoxic effect, with an IC50 value greater than 1000 nM. The negative control antibody, as expected, has no effect on the viability of either cell line, confirming that the antibody itself is not cytotoxic and that the killing effect of the ADC is dependent on its specific binding to the HER2 antigen.
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potency of an ADC.[1]
Materials:
-
Antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF-7) cancer cell lines[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ADC and negative control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC and Control Treatment:
-
Prepare serial dilutions of the ADC and the negative control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the ADC or negative control. Include wells with medium only as a blank control and wells with untreated cells as a 100% viability control.
-
Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism) with a four-parameter logistic curve fit.
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in ADC potency validation, the following diagrams illustrate the signaling pathway of ADC-induced cell death and the experimental workflow.
ADC Mechanism of Action Signaling Pathway
ADC Potency Validation Workflow
References
head-to-head comparison of different ADC linker technologies
A Head-to-Head Comparison of ADC Linker Technologies for Researchers and Drug Developers
The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with the linker technology at the heart of both the efficacy and safety of these targeted therapies. The linker, a chemical bridge connecting a monoclonal antibody to a potent cytotoxic payload, dictates the stability of the ADC in circulation and the efficiency of payload release within the tumor microenvironment.[1] An ideal linker ensures that the ADC remains intact in the bloodstream to minimize off-target toxicity, while enabling swift and complete release of the payload upon internalization into cancer cells.[2][3] This guide provides a comprehensive comparison of different ADC linker technologies, supported by experimental data and detailed methodologies to inform the rational design of next-generation ADCs.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice
The primary distinction in ADC linker technology lies in the mechanism of drug release, categorizing them as either cleavable or non-cleavable.[3][4]
Cleavable Linkers: These linkers are designed to be labile under specific physiological conditions that are prevalent within tumor cells or the tumor microenvironment.[5] This targeted release is achieved through several mechanisms:
-
Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of cancer cells.[4] The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[2][4]
-
pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][4]
-
Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, where glutathione (B108866) concentrations are significantly higher than in the bloodstream.[4]
A key advantage of cleavable linkers is their ability to induce a "bystander effect."[1] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[1][]
Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as thioether-based linkers like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), do not have a specific chemical trigger for payload release.[2][3] The release of the payload occurs only after the entire ADC is internalized and the antibody component is degraded by lysosomal proteases.[3] This results in the release of the payload still attached to the linker and an amino acid residue from the antibody.[1]
Non-cleavable linkers generally exhibit greater stability in plasma, which can lead to a more favorable safety profile and a wider therapeutic window.[3][7] However, the resulting charged payload-linker-amino acid complex is typically less membrane-permeable, which limits or eliminates the bystander effect.[1]
The Rise of Next-Generation Linker Technologies
To address the limitations of early linker designs, a new generation of linker technologies is emerging, focusing on improving stability, specificity, and the overall therapeutic index. These include:
-
Novel Cleavable Linkers: Researchers are exploring linkers that are cleaved by other tumor-specific enzymes, such as β-glucuronidase, which is found in the tumor microenvironment of some solid tumors.[5][8] Additionally, novel peptide linkers with enhanced stability in mouse plasma are being developed to improve the translation of preclinical findings.[9][10]
-
Site-Specific Conjugation: Traditional stochastic conjugation methods, which attach payloads to endogenous lysine (B10760008) or cysteine residues, result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[1] This heterogeneity can lead to unpredictable pharmacokinetics.[1] Site-specific conjugation technologies produce homogeneous ADCs with a uniform DAR, leading to improved pharmacokinetics and a better safety profile.[1][11]
-
Branched and Multivalent Linkers: To increase the potency of ADCs, branched or multivalent linkers that can carry multiple payload molecules per conjugation site are being investigated.[9][12]
Quantitative Comparison of Linker Performance
The selection of a linker technology has a profound impact on the performance of an ADC. The following tables summarize key quantitative data for different linker types.
| Linker Type | Cleavage Mechanism | Plasma Stability (Half-life) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Bystander Effect |
| Cleavable | |||||
| Val-Cit-PABC | Cathepsin B in lysosomes | High (e.g., >7 days in human plasma for silyl (B83357) ether-based linkers)[2] | Potent (nM range) | High | Yes (for membrane-permeable payloads)[1] |
| Hydrazone | Acid-hydrolysis in endosomes/lysosomes | Moderate (e.g., t1/2 = 36-48 hours)[2] | Potent (nM range) | Moderate to High | Yes (for membrane-permeable payloads) |
| Disulfide | Reduction by intracellular glutathione | Moderate to High | Potent (nM range) | High | Yes (for membrane-permeable payloads) |
| β-Glucuronide | β-glucuronidase in tumor microenvironment | High[5] | Potent (nM range) | High | Yes (for membrane-permeable payloads) |
| Non-Cleavable | |||||
| Thioether (SMCC) | Antibody degradation in lysosomes | Very High[2] | Potent (nM range) | High | Limited to None[1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of different ADC linker technologies.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC in plasma by measuring the change in the average drug-to-antibody ratio (DAR) over time.[1]
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a concentration of 100 µg/mL at 37°C.[5]
-
Time Points: Aliquots are collected at various time points, such as 0, 6, 24, 48, 72, and 168 hours.[5]
-
ADC Capture: At each time point, the ADC is captured from the plasma using an affinity method, such as protein A magnetic beads.[1]
-
Analysis: The captured ADC is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR. A decrease in the average DAR over time indicates linker cleavage and payload deconjugation.[1]
In Vitro Cytotoxicity Assay
Objective: To determine the potency of an ADC in killing cancer cells that express the target antigen.
Methodology:
-
Cell Culture: Cancer cells expressing the target antigen are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are then treated with serial dilutions of the ADC and incubated for a period of 72 to 120 hours.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTS assay, which measures the metabolic activity of the cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the cell viability against the ADC concentration and fitting the data to a four-parameter logistic curve.
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice are implanted with human cancer cells to establish xenograft tumors.
-
ADC Administration: Once the tumors reach a certain volume (e.g., 100-200 mm³), the mice are treated with the ADC, typically via intravenous injection. A control group is treated with a vehicle or a non-binding ADC.
-
Tumor Volume Measurement: Tumor dimensions are measured with calipers at regular intervals, and the tumor volume is calculated.
-
Efficacy Assessment: The anti-tumor efficacy is determined by comparing the tumor growth in the ADC-treated group to the control group. The percentage of tumor growth inhibition (TGI) is a common metric.
Visualizing ADC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and evaluation.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for comparing ADC linker stability and efficacy.
Conclusion
The choice of linker technology is a critical decision in the design and development of an ADC, with profound implications for its therapeutic index.[5] A thorough understanding of the different linker types, their mechanisms of action, and their performance characteristics is essential for researchers and drug developers. By leveraging quantitative data from standardized in vitro and in vivo assays, it is possible to make informed decisions and rationally design next-generation ADCs with improved efficacy and safety profiles. The continued innovation in linker chemistry, coupled with advancements in site-specific conjugation and novel payload development, promises to further expand the potential of ADCs in the treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. pharmiweb.com [pharmiweb.com]
- 9. [Novel Chemical Linkers for Next-generation Antibody-drug Conjugates(ADCs)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Next-Generation ADCs: Innovations in Conjugation, Payloads, and Clinical Impact - hubXchange [hub-xchange.com]
- 12. Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High‐Drug‐Load Antibody–Drug Conjugates | Semantic Scholar [semanticscholar.org]
Navigating the Maze of Plasma Stability: A Comparative Guide to ADC Linkers in Human vs. Rodent Plasma
For researchers, scientists, and drug development professionals, the journey of an antibody-drug conjugate (ADC) from a promising candidate to a therapeutic reality is fraught with challenges. A critical determinant of an ADC's success is the stability of its linker in systemic circulation. Premature payload release can lead to off-target toxicity and diminished efficacy, while a linker that is too robust may fail to deliver its cytotoxic cargo effectively to the tumor cell. This guide provides an objective comparison of the stability of commonly used ADC linkers in human versus rodent plasma, supported by experimental data, to facilitate informed decisions in preclinical development.
The choice of preclinical species is a pivotal decision in drug development. While rodents are frequently used models, significant differences in plasma protein composition and enzymatic activity between rodents and humans can lead to discrepancies in linker stability. Understanding these species-specific differences is crucial for accurately predicting the clinical performance of an ADC.
Comparative Plasma Stability Data
The following tables summarize quantitative data on the stability of various linker chemistries in human, mouse, and rat plasma. It is important to note that direct cross-study comparisons can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
Valine-Citrulline (vc) Linkers
Valine-citrulline linkers are designed for cleavage by lysosomal proteases like Cathepsin B, which are upregulated in tumor cells. While generally stable in human plasma, they exhibit marked instability in rodent plasma.[1][2] This is primarily due to the activity of the serine hydrolase carboxylesterase 1c (Ces1c) in mouse plasma, which is not present in human plasma.[3][4] This discrepancy can lead to an underestimation of an ADC's therapeutic index in mouse models.
| Linker Type | Species | Stability Metric | Value | Reference |
| Val-Cit-PABC | Human | Half-life (t1/2) | 230 days | [5] |
| Val-Cit-PABC | Mouse | Half-life (t1/2) | 80 hours | [5] |
| Val-Cit-PABC-MMAE | Human | % Released MMAE | <1% after 6 days | [5] |
| Val-Cit-PABC-MMAE | Rat | % Released MMAE | 2.5% after 6 days | [5] |
| Val-Cit-PABC-MMAE | Mouse | % Released MMAE | ~25% after 6 days | [6] |
| VCit anti-HER2-MMAF | Mouse | % Conjugated Payload Lost | >95% after 14 days | [7] |
| EVCit anti-HER2-MMAF | Mouse | % Conjugated Payload Lost | Almost no cleavage after 14 days | [7] |
Maleimide (B117702) Linkers
Maleimide-based linkers are commonly used for conjugating payloads to cysteine residues on antibodies. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to premature drug release, particularly through exchange with thiol-containing proteins like albumin.[8][9] Strategies to improve stability include the development of self-hydrolyzing maleimides that rapidly convert the succinimide (B58015) ring to a more stable, ring-opened form.[8]
| Linker Type | Species | Stability Metric | Value | Reference |
| Maleimide-based (Thioether) | Human | % Intact Conjugate | ~50% after 7 days | [9] |
| MD linker-containing ADC | Not Specified | % Degradation | 3% in 120 hours | [10] |
| SMCC-containing ADC | Not Specified | % Degradation | 38% in 120 hours | [10] |
Disulfide Linkers
Disulfide linkers are designed to be cleaved in the reducing environment of the cell, where glutathione (B108866) concentrations are significantly higher than in the plasma.[5] However, some instability can be observed in plasma due to exchange with free thiols.[11] Steric hindrance around the disulfide bond can enhance plasma stability.[12]
| Linker Type | Species | Stability Metric | Value | Reference |
| Disulfide | Human | Half-life (t1/2) | - | - |
| Disulfide | Mouse | Half-life (t1/2) | - | - |
| Disulfide | Rat | Half-life (t1/2) | - | - |
Hydrazone Linkers
Hydrazone linkers are acid-labile and designed to be stable at the physiological pH of blood (~7.4) but cleave in the acidic environment of endosomes and lysosomes.[5][] However, some hydrazone linkers have shown insufficient stability in circulation.[10]
| Linker Type | Species | Stability Metric | Value | Reference |
| Phenylketone-derived Hydrazone | Human and Mouse | Half-life (t1/2) | 2 days | [10] |
| Hydrazone | Not Specified | Half-life (t1/2) at pH 7 | 183 hours | [14] |
Click Chemistry and Other Novel Linkers
Novel linker technologies, including those based on click chemistry, are being developed to offer improved stability and homogeneity. For instance, a pyrophosphate linker has demonstrated high stability in both mouse and human plasma.[10]
| Linker Type | Species | Stability Metric | Value | Reference |
| Silyl ether-based MMAE conjugate | Human | Half-life (t1/2) | >7 days | [5] |
| Sulfatase-cleavable | Mouse | % Stability | High stability over 7 days | [5] |
| OHPAS linker | Human and Mouse | Stability | Stable in in vitro plasma | [4][15] |
Experimental Protocol: In Vitro ADC Plasma Stability Assay
This protocol outlines a generalized workflow for assessing the in vitro stability of an ADC in plasma.
Objective: To determine the rate of drug deconjugation and the formation of free payload from an ADC when incubated in human and rodent plasma.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Human, mouse, and rat plasma (e.g., K2 EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads for immunoaffinity capture (optional)
-
Organic solvent (e.g., acetonitrile) for protein precipitation
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
ADC Incubation:
-
Spike the test ADC into aliquots of human, mouse, and rat plasma to a final concentration of, for example, 100 µg/mL.
-
Incubate the samples at 37°C in a controlled environment.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to quench the reaction until analysis.
-
-
Sample Preparation for Intact ADC Analysis (e.g., DAR measurement):
-
Immunoaffinity Capture (optional but recommended for cleaner samples):
-
Isolate the ADC from the plasma using Protein A or Protein G magnetic beads.
-
Wash the beads with PBS to remove non-specifically bound plasma proteins.
-
Elute the intact ADC from the beads.
-
-
Direct Analysis:
-
If not using immunoaffinity capture, plasma samples may require other cleanup steps like solid-phase extraction.
-
-
-
Sample Preparation for Free Payload Analysis:
-
Protein Precipitation:
-
Add a cold organic solvent (e.g., 3 volumes of acetonitrile) to the plasma aliquot to precipitate plasma proteins and the ADC.
-
Vortex and incubate at low temperature (e.g., -20°C) for at least 30 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the released payload.
-
Dry the supernatant under vacuum and reconstitute in a suitable solvent for LC-MS analysis.
-
-
-
LC-MS Analysis:
-
Intact ADC Analysis:
-
Analyze the purified intact ADC samples by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.
-
-
Free Payload Analysis:
-
Analyze the extracted supernatant to quantify the concentration of the released payload using a standard curve.
-
-
-
Data Analysis:
-
Plot the average DAR or the concentration of free payload against time for each plasma species.
-
Calculate the half-life (t1/2) of the linker in each plasma type.
-
Visualizing the Process
To better understand the mechanisms at play, the following diagrams illustrate the general pathway of ADC action and the experimental workflow for assessing linker stability.
Conclusion
The stability of an ADC linker can vary significantly between human and rodent plasma, a critical consideration for the preclinical evaluation of these complex therapeutics. Valine-citrulline linkers, for instance, are notoriously less stable in mouse plasma compared to human plasma, which can impact the translation of efficacy data. Conversely, maleimide linkers can exhibit instability in human plasma due to the retro-Michael reaction. A thorough understanding of these species-specific differences, supported by robust in vitro plasma stability assays, is paramount for selecting the appropriate preclinical models and for designing ADCs with an optimal therapeutic window for clinical success. This guide serves as a foundational resource to aid researchers in navigating the complexities of linker stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nexus: A Comparative Guide to the In Vivo Efficacy of Antibody-Drug Conjugates with Varying Drug-to-Antibody Ratios
For researchers, scientists, and drug development professionals, the optimization of antibody-drug conjugates (ADCs) is a critical endeavor. A key parameter in this process is the drug-to-antibody ratio (DAR), which dictates the number of cytotoxic payload molecules attached to a single antibody. This guide provides an objective comparison of the in vivo performance of ADCs with different DARs, supported by experimental data, to illuminate the intricate balance between efficacy and safety.
The therapeutic efficacy of an ADC is a complex interplay of factors including antibody specificity, linker stability, payload potency, and the DAR. While a higher DAR intuitively suggests greater potency, preclinical and clinical studies have revealed a more nuanced reality. High-DAR ADCs can suffer from accelerated clearance from circulation, leading to a reduced therapeutic window and potentially diminished anti-tumor activity. Conversely, ADCs with a lower DAR may exhibit a more favorable pharmacokinetic profile but might require higher doses to achieve the desired therapeutic effect. This guide delves into the experimental evidence that informs the strategic selection of DAR in ADC development.
The Double-Edged Sword: Unpacking the Influence of DAR
The drug-to-antibody ratio is a pivotal characteristic of an ADC, profoundly influencing its potency, stability, and pharmacokinetic properties.[1] Theoretically, a higher DAR would deliver more cytotoxic agent to the tumor cell, leading to enhanced efficacy. However, research has demonstrated that excessively high DARs can lead to increased clearance by the liver, which may limit their therapeutic effectiveness.[1]
Traditionally, ADCs with DAR values between 2 and 4 have been favored to mitigate issues such as aggregation, rapid clearance, and reduced efficacy associated with higher DARs.[1] However, advancements in conjugation technologies are enabling the creation of well-designed high-DAR ADCs with superior efficacy, stability, and tolerability in vivo.[1] The optimal DAR is not a one-size-fits-all parameter and should be empirically determined for each specific ADC, considering the target antigen's biology and expression levels.[2][3]
Comparative In Vivo Efficacy Data
The following tables summarize quantitative data from preclinical studies comparing the in vivo efficacy of ADCs with different DARs in various tumor xenograft models.
Table 1: Efficacy of Anti-Folate Receptor α (FRα) ADCs with Varying DARs in a KB Xenograft Model
| ADC (Antibody-Linker-Payload) | Average DAR | Dose (mg/kg, payload) | Tumor Growth Inhibition (TGI) | Complete Response (CR) | Reference |
| M9346A-sulfo-SPDB-DM4 | ~2 | 1.5 | Significant | Not Reported | [2][3] |
| M9346A-sulfo-SPDB-DM4 | ~3.5 | 1.5 | More pronounced than DAR ~2 | Not Reported | [2][3] |
| M9346A-sulfo-SPDB-DM4 | ~6 | 1.5 | Similar to DAR ~3.5 | Not Reported | [2][3] |
| M9346A-sulfo-SPDB-DM4 | ~9-10 | 1.5 | Reduced efficacy | Not Reported | [2][3] |
Table 2: Efficacy of Anti-EGFR ADCs with Varying DARs in an A431 Xenograft Model
| ADC (Antibody-Linker-Payload) | Average DAR | Dose (mg/kg, payload) | TGI | CR | Reference |
| J2898A-SMCC-DM1 | ~2 | 1.5 | Significant | Not Reported | [2][3] |
| J2898A-SMCC-DM1 | ~3.5 | 1.5 | Most effective | Not Reported | [2][3] |
| J2898A-SMCC-DM1 | ~9-10 | 1.5 | Less effective than DAR ~3.5 | Not Reported | [2][3] |
Table 3: Impact of Target-Mediated Drug Disposition (TMDD) on ADC Efficacy
In a cross-reactive model where the target antigen is also expressed in normal tissues, lower DAR ADCs demonstrated superior efficacy when dosed at equivalent payload concentrations. This is attributed to the ability to administer a higher antibody dose, which can saturate the target in normal tissues and improve tumor delivery.[4]
| ADC | Average DAR | Dosing Strategy | Outcome in Xenograft Models | Reference |
| Anti-FRα Maytansinoid ADC | 2.0 | Matched payload concentration | More efficacious | [4] |
| Anti-FRα Maytansinoid ADC | 3.5 | Matched payload concentration | Less efficacious | [4] |
Experimental Protocols
The following methodologies are representative of the in vivo studies cited in this guide.
General In Vivo Xenograft Efficacy Study
-
Cell Culture and Implantation: Human tumor cell lines (e.g., KB, A431) are cultured under standard conditions. Subsequently, a specific number of cells (e.g., 5 x 10^6) are subcutaneously implanted into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Animals are then randomized into treatment and control groups.
-
ADC Administration: ADCs with different DARs and a vehicle control are administered intravenously (IV) at specified doses and schedules. Dosing can be based on either the total ADC concentration or the payload concentration.
-
Efficacy Endpoints: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. Animal body weights are also monitored as an indicator of toxicity. The primary efficacy endpoints are typically tumor growth inhibition (TGI) and the rate of complete responses (CR).
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to compare the efficacy of different ADC constructs.
Pharmacokinetic and Biodistribution Studies
-
Animal Model: Studies are often conducted in mice or rats.[5]
-
ADC Administration: A single intravenous dose of the ADC is administered.[5]
-
Sample Collection: Blood samples are collected at various time points post-injection to determine the pharmacokinetic profile.[5] Tissues, including the tumor and major organs like the liver, are collected at specific time points to assess biodistribution.[2][3]
-
Analysis: The concentration of the ADC in plasma and tissues is quantified using methods such as ELISA or LC-MS/MS.[5] Pharmacokinetic parameters (e.g., clearance rate, half-life) and tissue uptake (% injected dose per gram) are calculated.
Visualizing the Concepts
To further elucidate the principles discussed, the following diagrams illustrate key processes and relationships.
Caption: A streamlined workflow for a typical in vivo ADC efficacy study.
Caption: The cellular mechanism of action for a typical ADC.
Caption: The relationship between DAR and key ADC performance metrics.
Conclusion
The selection of an optimal drug-to-antibody ratio is a critical decision in the development of an antibody-drug conjugate. As demonstrated by the presented data, a higher DAR does not invariably lead to superior in vivo efficacy. Factors such as pharmacokinetics, biodistribution, and target-mediated drug disposition play a crucial role in determining the therapeutic index of an ADC. Preclinical findings suggest that maytansinoid conjugates with a DAR ranging from 2 to 6 often exhibit a better therapeutic index than those with very high DARs (~9-10), which can suffer from decreased efficacy due to faster clearance.[2][3] However, the ideal DAR is context-dependent, and a thorough evaluation in relevant in vivo models is essential to guide the design of safe and effective ADC therapeutics. The continuous evolution of conjugation technologies holds the promise of developing next-generation ADCs with high DARs and favorable pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Dbm-C5-VC-pab-mmae
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Dbm-C5-VC-pab-mmae, an antibody-drug conjugate (ADC) linker-payload, is critical for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to its safe disposal, drawing from safety data sheets and best practices for handling cytotoxic agents.
This compound is a complex molecule designed for targeted cancer therapy, combining a potent cytotoxic agent, monomethyl auristatin E (MMAE), with a linker system for attachment to an antibody. The inherent toxicity of MMAE necessitates stringent disposal procedures to mitigate risks to personnel and the environment.
Hazard Profile
The primary hazard associated with this compound stems from the MMAE component, a highly potent antimitotic agent. The Safety Data Sheet (SDS) for this compound specifies the following critical hazards:
-
Toxicity: Potentially fatal if swallowed, inhaled, or in contact with skin.
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects. Discharge into the environment must be strictly avoided.[1]
Due to these hazards, all waste containing this compound must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid, solution, or contaminated materials), personnel must be equipped with the following personal protective equipment:
| PPE Category | Specification |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber, neoprene). |
| Eye Protection | Safety goggles with side-shields or a face shield. |
| Body Protection | A lab coat or impervious clothing. For larger quantities or risk of splash, a chemical-resistant apron or suit is recommended. |
| Respiratory | For solids or aerosols, a suitable respirator should be used in a well-ventilated area or a fume hood. |
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Direct discharge to sewer systems is strictly prohibited.[1]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated lab supplies like pipette tips, tubes, and gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical and should be kept closed when not in use.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste:
-
Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
2. Spill Management:
In the event of a spill, the following protocol should be followed:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading by using absorbent materials.
-
Cleanup:
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Use spark-proof tools and explosion-proof equipment if applicable.[1]
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area and any affected equipment by wiping with a suitable solvent (e.g., alcohol), and collect the cleaning materials as hazardous waste.
3. Container Disposal:
-
Empty containers that held this compound must be treated as hazardous waste.
-
Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[1]
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or as directed by your local regulations.[1]
4. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Ensure all labeling and documentation are completed as per institutional and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and your local environmental regulations for chemical waste disposal. In the absence of a specific inactivation protocol, disposal via a licensed professional service is the mandatory procedure.
References
Essential Safety and Operational Guide for Handling Dbm-C5-VC-pab-mmae
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Dbm-C5-VC-pab-mmae. This substance is a highly potent drug-linker conjugate intended for the synthesis of Antibody-Drug Conjugates (ADCs). The cytotoxic component, Monomethyl Auristatin E (MMAE), is a potent antimitotic agent that is fatal if swallowed or inhaled and can cause genetic defects and damage to fertility or an unborn child.[1] Strict adherence to the following protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Exposure Limits
This compound's primary hazard stems from its MMAE payload, a highly toxic substance that inhibits tubulin polymerization.[2] Due to the high potency of MMAE and related ADC payloads, occupational exposure limits (OELs) are set at extremely low levels. While a specific OEL for this compound has not been established, a conservative approach based on the payload class is required.
Occupational Exposure Data:
| Compound Class | Occupational Exposure Limit (OEL) | Key Hazards |
| Auristatins (e.g., MMAE) | As low as 5 ng/m³ (default for payloads with limited toxicity data)[3] | Fatal if swallowed or inhaled, May cause genetic defects, May damage fertility or the unborn child, Causes damage to organs through prolonged or repeated exposure.[1] |
| General ADCs | < 0.1 µg/m³ (100 ng/m³) | Highly hazardous, requiring stringent containment.[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory for all personnel handling this compound. The level of PPE is dependent on the specific operation being performed.
Required PPE for Laboratory Operations:
| Operation | Required Personal Protective Equipment |
| Handling Powder (Weighing, Aliquoting) | - Containment: Certified Class II Biological Safety Cabinet (BSC) or a containment isolator. - Gloves: Two pairs of chemotherapy-rated nitrile gloves, with the outer glove overlapping the gown cuff. - Gown: Disposable, solid-front, back-closure gown made of a low-permeability fabric. - Eye/Face Protection: Full-face shield or safety goggles with side shields. - Respiratory Protection: NIOSH-approved respirator (e.g., N95 or higher).[5] |
| Handling Solutions (Dilutions, Transfers) | - Containment: Certified Class II BSC or chemical fume hood. - Gloves: Two pairs of chemotherapy-rated nitrile gloves. - Gown: Disposable, solid-front, back-closure gown. - Eye/Face Protection: Safety goggles with side shields. |
| General Laboratory Work (in designated area) | - Gown: Dedicated lab coat. - Gloves: One pair of nitrile gloves. - Eye Protection: Safety glasses with side shields. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be performed in a designated and controlled area.
Receiving and Unpacking
-
Preparation : Don appropriate PPE for general laboratory work before handling the shipping container.
-
Containment : Open the shipping container in a designated area, preferably within a fume hood or on a disposable plastic-backed absorbent pad to contain any potential contamination.
-
Inspection : Carefully remove the primary container and inspect it for any signs of damage or leakage.
-
Decontamination : Wipe the exterior of the primary container with a deactivating solution (e.g., 1% sodium hypochlorite (B82951) solution followed by a neutralizing agent like 5% sodium thiosulfate) before transferring it to the designated storage location.
-
Waste Disposal : Dispose of all packing materials as potentially contaminated waste in a clearly labeled cytotoxic waste container.[5]
Storage
Proper storage is crucial to maintain the stability and integrity of this compound.
Storage Conditions: [6]
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture. |
| In Solvent | -80°C | Up to 6 months | Sealed storage, away from moisture and light.[6] |
| In Solvent | -20°C | Up to 1 month | Sealed storage, away from moisture and light.[6] |
Always refer to the manufacturer's data sheet for the most current storage recommendations.
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a general procedure for reconstituting solid this compound for use in in vitro assays. All steps must be performed inside a certified Class II BSC.
-
Pre-equilibration : Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Selection : Use a compatible solvent as recommended by the manufacturer (e.g., DMSO).
-
Reconstitution : a. Using a dedicated, calibrated pipette, add the calculated volume of solvent to the vial to achieve the desired stock concentration. b. Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution to confirm no particulates are present.
-
Aliquoting : Dispense the stock solution into single-use, low-binding microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.
-
Labeling and Storage : Clearly label each aliquot with the compound name, concentration, date, and storage temperature. Immediately transfer the aliquots to the appropriate storage temperature (-80°C for long-term).
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic and must be segregated and disposed of according to institutional and local regulations for hazardous waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid items (e.g., gloves, gowns, absorbent pads, vials, pipette tips) must be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container. This container should be clearly labeled with the cytotoxic symbol.[7][8] |
| Liquid Waste | Unused solutions or liquid waste should be collected in a sealed, shatter-proof container clearly labeled as "Cytotoxic Liquid Waste" containing this compound. Do not pour down the drain. |
| Sharps | Needles, syringes, or any other contaminated sharps must be disposed of immediately into a designated cytotoxic sharps container.[8] |
Final disposal of cytotoxic waste must be handled by a certified hazardous waste management service, typically via high-temperature incineration.[9][10]
Visual Workflow and Logical Relationships
The following diagrams illustrate the necessary workflows for safely handling this compound.
Caption: Workflow for receiving and unpacking this compound.
Caption: General workflow for handling this compound powder and solutions.
Caption: Emergency spill response workflow for this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dam.lonza.com [dam.lonza.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Antibody-Drug Conjugates (ADCs): Navigating Four Pillars of Safety, Development, Supply Chain and Manufacturing Excellence [scirp.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cenmed.com [cenmed.com]
- 8. researchgate.net [researchgate.net]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
- 10. Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High-Drug-Load Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
